3-(Pentafluorophenyl)propionic acid
Description
The exact mass of the compound 3-(Pentafluorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAMYOFXGBJADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294523 | |
| Record name | 3-(pentafluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-92-8 | |
| Record name | 2002-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(pentafluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(Pentafluorophenyl)propionic Acid from Pentafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(pentafluorophenyl)propionic acid, a valuable building block in medicinal chemistry and materials science, starting from pentafluorobenzene. Due to the highly deactivated nature of the pentafluorophenyl ring, direct functionalization presents a significant challenge. The recommended approach circumvents this issue by utilizing a Grignard reagent intermediate. This document outlines a detailed, two-step experimental protocol involving the formation of pentafluorophenylmagnesium bromide and its subsequent copper(I)-catalyzed reaction with β-propiolactone. Quantitative data for representative reactions of this type are summarized, and a complete experimental workflow is visualized.
Introduction
Arylpropionic acid derivatives are a critical class of compounds in the pharmaceutical industry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pentafluorophenyl group into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a key intermediate for the synthesis of novel drug candidates and advanced materials.
The direct synthesis of this compound from pentafluorobenzene via conventional methods like Friedel-Crafts reactions is challenging due to the strong electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. This guide details a more viable approach: the initial conversion of a pentafluorophenyl halide to a highly reactive Grignard reagent, followed by a nucleophilic ring-opening of β-propiolactone.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, commencing with the formation of pentafluorophenylmagnesium bromide from bromopentafluorobenzene, which can be readily prepared from pentafluorobenzene. The subsequent step involves the copper(I)-catalyzed 1,4-addition of the Grignard reagent to β-propiolactone, yielding the desired this compound after acidic workup.
Overall Reaction Scheme:
A visual representation of the synthetic workflow is provided below.
Figure 1: Proposed synthetic workflow for this compound.
Quantitative Data Summary
While a specific protocol for the synthesis of this compound via this method is not extensively documented, the following table summarizes typical yields for the key reaction types involved, based on analogous transformations reported in the literature for aryl Grignard reagents and β-propiolactone.
| Reaction Step | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Grignard Formation | Bromopentafluorobenzene | Mg turnings | I₂ (activator) | THF | 25-40 | >90 |
| Ring-Opening | Phenylmagnesium Bromide | β-Propiolactone | CuI (5 mol%) | THF | 0 to rt | 85-95 |
| Ring-Opening | 4-Methoxyphenylmagnesium Bromide | β-Propiolactone | CuI (5 mol%) | THF | 0 to rt | 80-90 |
Table 1: Representative yields for Grignard formation and copper-catalyzed ring-opening of β-propiolactone with aryl Grignard reagents.
Detailed Experimental Protocols
The following protocols are proposed based on established procedures for similar chemical transformations. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Step 1: Synthesis of Pentafluorophenylmagnesium Bromide
Materials:
-
Bromopentafluorobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 crystals)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the addition funnel, prepare a solution of bromopentafluorobenzene in anhydrous THF.
-
Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings. The reaction is initiated when a color change (typically to a cloudy gray or brown) and gentle refluxing are observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.
Step 2: Copper(I)-Catalyzed Reaction with β-Propiolactone
Materials:
-
Pentafluorophenylmagnesium bromide solution (from Step 1)
-
β-Propiolactone (0.9 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add the freshly prepared pentafluorophenylmagnesium bromide solution via cannula.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Slowly add a solution of β-propiolactone in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by carefully pouring it into a beaker of crushed ice and 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism
The proposed mechanism for the copper(I)-catalyzed ring-opening of β-propiolactone with pentafluorophenylmagnesium bromide is depicted below.
An In-depth Technical Guide on 3-(Pentafluorophenyl)propionic Acid: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 3-(pentafluorophenyl)propionic acid. This fluorinated aromatic carboxylic acid is of interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the pentafluorophenyl group. This document consolidates available data on its physical and spectral characteristics, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses potential biological activities based on related compounds. All quantitative data are summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound, also known as 2,3,4,5,6-pentafluorohydrocinnamic acid, is a nine-carbon carboxylic acid featuring a pentafluorinated phenyl ring attached to a propionic acid moiety. The electron-withdrawing nature of the fluorine atoms significantly influences the compound's acidity, reactivity, and overall physicochemical profile.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₅O₂ | [1][2] |
| Molecular Weight | 240.13 g/mol | [1][2] |
| CAS Number | 2002-92-8, 2002-94-0 | [1][2] |
| Melting Point | 95-96 °C | [3] |
| Boiling Point | 252.5 °C at 760 mmHg | [4] |
| Appearance | Solid | [5] |
| Predicted pKa | No experimental data found. Predicted to be lower than propionic acid (4.87) due to the electron-withdrawing pentafluorophenyl group. | |
| Solubility | No quantitative experimental data found. Expected to have good solubility in polar organic solvents. |
Spectroscopic Data
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-). A broad singlet for the carboxylic acid proton, typically downfield. |
| ¹³C NMR | Signals for the two aliphatic carbons, the carboxylic carbon, and multiple signals for the carbons of the pentafluorophenyl ring, which will exhibit C-F coupling. |
| ¹⁹F NMR | Multiple signals corresponding to the ortho, meta, and para fluorine atoms on the phenyl ring. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a strong C=O stretch, C-F stretching bands, and aromatic C=C stretching bands.[6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 240. Fragmentation pattern would likely show loss of the carboxylic group and characteristic fragments of the pentafluorophenyl ethyl moiety.[1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic route for similar compounds involves the reaction of a pentafluorophenyl precursor with a three-carbon synthon. One such general method is the hydrolysis of the corresponding ester, which can be synthesized via several routes. A relevant example is the synthesis of the pentafluorophenyl ester of 3-maleimidopropanoic acid, which involves the activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) followed by reaction with pentafluorophenol.[6]
A potential synthetic pathway for this compound could involve the reaction of pentafluorobenzene with succinic anhydride under Friedel-Crafts conditions to yield 4-(pentafluorophenyl)-4-oxobutanoic acid, followed by reduction of the ketone. A more direct, hypothetical protocol based on the principles of organic synthesis is provided below.
Hypothetical Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from pentafluorobenzaldehyde.
Step 1: Knoevenagel Condensation to form 3-(Pentafluorophenyl)acrylic acid
-
To a solution of pentafluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes), add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(pentafluorophenyl)acrylic acid.
Step 2: Reduction to this compound
-
Dissolve the 3-(pentafluorophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 1-5 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.
Potential Biological Activity and Signaling Pathways
While no specific biological studies or signaling pathway analyses for this compound have been found, the broader class of arylpropionic acids is well-known for its pharmacological activities.[7] For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives.
Furthermore, studies on structurally similar compounds provide insights into potential areas of biological relevance. For example, 3-(3-fluorophenyl)propionic acid has been investigated as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various cellular processes and diseases.[1] This suggests that this compound could also be a candidate for enzyme inhibition studies.
The diagram below illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.
Conclusion
This compound is a compound with interesting chemical features stemming from its highly fluorinated aromatic ring. While comprehensive experimental data on its properties and biological activity are currently limited in the public domain, this guide provides a consolidated overview of the available information and predictive insights. The outlined synthetic protocol offers a viable route for its preparation, enabling further investigation by researchers. Future studies are warranted to fully elucidate its physicochemical properties, spectral characteristics, and potential as a bioactive molecule, particularly in the context of enzyme inhibition and drug development.
References
3-(pentafluorophenyl)propionic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(pentafluorophenyl)propionic acid, a valuable reagent in chemical synthesis, particularly in the fields of bioconjugation and peptide chemistry. This document outlines its chemical and physical properties, provides a representative synthesis protocol, and discusses its primary applications, including its role as a versatile linker and activating agent.
Core Data Presentation
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₅O₂ | [1] |
| Molecular Weight | 240.13 g/mol | [1][2][3] |
| CAS Number | 2002-92-8 (Primary) | [1][2] |
| Note: A secondary CAS number, 2002-94-8, is also cited by some commercial suppliers. PubChem lists both as synonyms.[3] | ||
| Melting Point | 95-96 °C | [2] |
| Appearance | Solid |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Malonic Ester Synthesis
This protocol is adapted from the general principles of malonic ester synthesis for producing 3-arylpropionic acids.[4][5][6]
Objective: To synthesize this compound from pentafluorobenzyl bromide and diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Pentafluorobenzyl bromide
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.
-
Alkylation: After the addition of diethyl malonate is complete, add pentafluorobenzyl bromide dropwise to the reaction mixture. The resulting mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is then added, and the mixture is heated to reflux to hydrolyze the ester groups.
-
Decarboxylation: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid. The acidified mixture is then heated, which leads to the decarboxylation of the resulting malonic acid derivative to yield this compound.
-
Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
Applications in Research and Development
The primary application of this compound lies in its use as a versatile tool in peptide synthesis and bioconjugation . The electron-withdrawing nature of the pentafluorophenyl group makes the corresponding ester a highly efficient activating group for the carboxylic acid functionality.
Role in Solid-Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis, carboxylic acids are activated to facilitate amide bond formation. Pentafluorophenyl esters are effective acylating agents that enable the efficient coupling of amino acids.[7] this compound can be used to introduce a stable, three-carbon linker to a peptide or other biomolecule. The pentafluorophenyl ester of this acid can be prepared and then reacted with a free amino group on a resin-bound peptide.
Use as a Bioconjugation Linker
The propionic acid chain provides a stable, flexible spacer, while the pentafluorophenyl group allows for efficient coupling to amine-containing molecules such as proteins, antibodies, or other therapeutic agents. This makes it a useful heterobifunctional linker for creating well-defined bioconjugates.
Signaling and Metabolic Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling or metabolic pathways. While the metabolism of propionic acid itself is well-documented, involving its conversion to propionyl-CoA and entry into the citric acid cycle as succinyl-CoA, the metabolic fate of the pentafluorophenyl moiety is not well characterized.[8][9][10] The high stability of the carbon-fluorine bond suggests that the pentafluorophenyl group is likely to be metabolically robust. Further research is required to elucidate any potential interactions of this compound with biological systems.
References
- 1. This compound | C9H5F5O2 | CID 262902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2002-92-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Determining the Solubility of 3-(Pentafluorophenyl)propionic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive approach to determining the solubility of 3-(pentafluorophenyl)propionic acid in common organic solvents. Due to the current lack of publicly available, quantitative solubility data for this specific compound, this document provides a detailed experimental framework for researchers to generate this critical data in their own laboratories. The methodologies described herein are based on widely accepted scientific principles for solubility determination, ensuring the generation of robust and reliable results. This guide covers the distinction between thermodynamic and kinetic solubility, detailed experimental protocols based on the shake-flask method, and analytical quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
This compound is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and material science. The pentafluorophenyl group imparts unique electronic properties and can influence the intermolecular interactions of the molecule. Understanding its solubility in a range of common organic solvents is a fundamental requirement for its application in synthesis, formulation, and biological studies. This guide provides the necessary protocols to systematically determine this essential physicochemical property.
Fluorinated compounds can exhibit unique solubility profiles. While the high electronegativity of fluorine atoms can lead to strong dipole-dipole interactions, the overall lipophilicity of the molecule is also significantly altered. Therefore, experimental determination of solubility is crucial, as theoretical predictions can be challenging.
Theoretical Background: Thermodynamic vs. Kinetic Solubility
When determining solubility, it is critical to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility refers to the equilibrium concentration of a solute in a solvent in a saturated solution at a given temperature and pressure. This is a state of minimum Gibbs free energy and represents the true solubility of the compound. The shake-flask method, when allowed to reach equilibrium over a sufficient period (typically 24-72 hours), is designed to measure thermodynamic solubility.[1][2]
-
Kinetic Solubility , on the other hand, is a measure of the concentration of a solute at the point of precipitation from a solution that is being rapidly prepared, often from a concentrated stock solution (e.g., in DMSO).[1][3][4] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions (e.g., rate of solvent addition, agitation).[3][5] For robust formulation and development work, thermodynamic solubility is the more relevant parameter.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][6][7]
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade or higher
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[6]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be carefully recorded.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Analytical Quantification
4.1. HPLC-UV Method
High-Performance Liquid Chromatography with a UV detector is a highly specific and sensitive method for determining the concentration of the analyte.
-
Method Development: A suitable HPLC method should be developed and validated for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The chosen wavelength should be the λmax of the compound to ensure maximum sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[8]
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
4.2. UV-Vis Spectrophotometry
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be used.
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[9][10]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[9][11]
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility.
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| Ethanol | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| Acetone | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| Dichloromethane | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| Chloroform | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| Dimethyl Sulfoxide | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
| N,N-Dimethylformamide | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Workflow for determining thermodynamic solubility.
Logical Relationship for Analytical Quantification
This diagram shows the logical flow for quantifying the concentration of the saturated solution.
Quantification process for solubility determination.
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of this compound in common organic solvents. By following the detailed protocols for the shake-flask method and employing accurate analytical quantification techniques such as HPLC-UV or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. This information is indispensable for the effective utilization of this compound in scientific research and development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. enamine.net [enamine.net]
- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. rootspress.org [rootspress.org]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Data for 3-(pentafluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-(pentafluorophenyl)propionic acid. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide presents predicted ¹H and ¹⁹F NMR data, offering a valuable resource for the identification and characterization of this molecule. The experimental protocols outlined are based on standard methodologies for similar analytes and provide a framework for laboratory execution.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit two main signals corresponding to the two methylene groups of the propionic acid chain, in addition to a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the pentafluorophenyl group will cause a downfield shift in the adjacent methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Broad Singlet | 1H | -COOH |
| ~3.21 | Triplet | 2H | -CH₂-C₆F₅ |
| ~2.85 | Triplet | 2H | -CH₂-COOH |
Note: Predicted data. Actual chemical shifts may vary based on solvent and experimental conditions.
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a key analytical tool for identifying compounds containing fluorine. For this compound, the spectrum is predicted to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl ring. The chemical shifts are referenced to a standard, typically CFCl₃.
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ -143 | Multiplet | 2F | ortho-F |
| ~ -154 | Triplet | 1F | para-F |
| ~ -162 | Multiplet | 2F | meta-F |
Note: Predicted data. Actual chemical shifts and coupling patterns may vary.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly that of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), for accurate chemical shift referencing. For ¹⁹F NMR, an external reference of CFCl₃ is typically used, or a secondary standard can be added if compatible with the sample.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
Spectral width: -2 to 14 ppm.
-
¹⁹F NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a fluorine probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Number of scans: 128-256.
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
Spectral width: -100 to -200 ppm (or a wider range to ensure all peaks are captured).
-
Decoupling: Proton-decoupled for simplification of the spectrum, if desired.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral analysis for this compound.
Caption: Logical workflow for NMR analysis of this compound.
The Dawn of a New Era in Fluorine Chemistry: The Discovery and Initial Studies of Pentafluorophenyl Compounds
A comprehensive guide to the foundational research into the synthesis and reactivity of pentafluorophenyl compounds, providing researchers, scientists, and drug development professionals with a detailed account of the seminal experimental work that opened the door to this critical area of organofluorine chemistry.
The mid-20th century marked a pivotal moment in the advancement of organic chemistry with the introduction of highly fluorinated aromatic compounds. Among these, pentafluorophenyl (C₆F₅) derivatives have emerged as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, dramatically alter the reactivity of the aromatic ring, enabling chemical transformations not readily achievable with their hydrocarbon counterparts. This technical guide delves into the core of this field, revisiting the discovery and initial studies of these remarkable compounds, with a focus on the pioneering work that laid the groundwork for decades of innovation.
The Genesis: Hexafluorobenzene as the Progenitor
The journey into pentafluorophenyl chemistry began with the synthesis and exploration of its parent compound, hexafluorobenzene (C₆F₆). Early methods focused on the fluorination of hexachlorobenzene. A significant breakthrough in the accessibility of polyfluoroaromatic compounds was the development of methods for the nucleophilic substitution of chlorine atoms with fluorine.
The true potential of hexafluorobenzene as a precursor to a vast array of functionalized compounds was unlocked through the seminal work of W. J. Pummer and L. A. Wall at the National Bureau of Standards in the late 1950s and early 1960s. Their research established that the fluorine atoms on the highly electrophilic hexafluorobenzene ring could be displaced by a variety of nucleophiles, a process now widely known as nucleophilic aromatic substitution (SₙAr). This discovery was a paradigm shift, as it demonstrated a mode of reactivity for aromatic compounds that was contrary to the more familiar electrophilic substitution reactions of benzene and its derivatives.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The initial studies by Pummer and Wall, and later expanded upon by others, systematically investigated the reaction of hexafluorobenzene with a range of nucleophiles.[1][2] This work demonstrated the feasibility of synthesizing a diverse portfolio of pentafluorophenyl compounds. The general mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion to restore aromaticity.
Key Early Nucleophilic Substitution Reactions
The initial explorations into the reactivity of hexafluorobenzene laid the foundation for the synthesis of several key classes of pentafluorophenyl compounds. The following sections detail the seminal experimental protocols and quantitative data from these early studies.
One of the first and most significant transformations was the reaction of hexafluorobenzene with hydroxide and alkoxide ions to produce pentafluorophenol and its corresponding ethers. These reactions typically required elevated temperatures and pressure.
| Product | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield (%) | Melting/Boiling Point (°C) |
| Pentafluorophenol | KOH | Water | 175 | Sealed Tube | 85 | 34-35 (mp) |
| Pentafluoroanisole | NaOCH₃ | Methanol | 65 (reflux) | Atmospheric | 75 | 117-118 (bp) |
| Pentafluorophenetole | NaOC₂H₅ | Ethanol | 78 (reflux) | Atmospheric | 80 | 133-134 (bp) |
Experimental Protocol: Synthesis of Pentafluorophenol [1][2]
-
Apparatus: A sealed pressure vessel (e.g., a Carius tube or autoclave).
-
Reagents:
-
Hexafluorobenzene (C₆F₆)
-
Potassium hydroxide (KOH)
-
Water
-
-
Procedure:
-
A solution of potassium hydroxide in water is prepared.
-
Hexafluorobenzene is added to the aqueous potassium hydroxide solution in the pressure vessel.
-
The vessel is sealed and heated to 175 °C for a specified period.
-
After cooling, the reaction mixture is acidified.
-
The product, pentafluorophenol, is isolated by extraction with an organic solvent (e.g., diethyl ether) and purified by distillation or crystallization.
-
The reaction of hexafluorobenzene with ammonia provided a direct route to pentafluoroaniline, a versatile intermediate for the synthesis of other derivatives.
| Product | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield (%) | Melting/Boiling Point (°C) |
| Pentafluoroaniline | NH₃ (aq) | Dioxane | 150 | Sealed Tube | 70 | 33.5-35 (mp) |
Experimental Protocol: Synthesis of Pentafluoroaniline [1][2]
-
Apparatus: A sealed pressure vessel.
-
Reagents:
-
Hexafluorobenzene (C₆F₆)
-
Aqueous ammonia (NH₃)
-
Dioxane
-
-
Procedure:
-
Hexafluorobenzene, aqueous ammonia, and dioxane are combined in a pressure vessel.
-
The vessel is sealed and heated to 150 °C.
-
After the reaction period, the vessel is cooled, and the contents are worked up.
-
Pentafluoroaniline is isolated by extraction and purified by crystallization.
-
The Advent of Pentafluorophenyl Organometallics
The development of methods to generate pentafluorophenyl organometallic reagents, such as Grignard and organolithium compounds, was a monumental step forward. These reagents provided a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, dramatically expanding the synthetic utility of the pentafluorophenyl group.
Pentafluorophenylmagnesium Halides: The Grignard Reagents
The preparation of pentafluorophenylmagnesium halides (C₆F₅MgX) proved to be more challenging than for their non-fluorinated analogs. However, successful methods were developed, primarily through the reaction of a pentafluorophenyl halide with magnesium.
Experimental Protocol: Synthesis of Pentafluorophenylmagnesium Bromide
-
Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Bromopentafluorobenzene (C₆F₅Br)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Magnesium turnings and a crystal of iodine are placed in the flask under a nitrogen atmosphere.
-
A small amount of a solution of bromopentafluorobenzene in anhydrous diethyl ether is added to initiate the reaction.
-
Once the reaction begins (indicated by the disappearance of the iodine color and gentle reflux), the remaining bromopentafluorobenzene solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.
-
The resulting dark solution of pentafluorophenylmagnesium bromide is used directly in subsequent reactions.
-
Pentafluorophenyllithium: A Highly Reactive Intermediate
Pentafluorophenyllithium (C₆F₅Li) was first successfully prepared in the 1960s. Its synthesis is typically achieved through the reaction of a pentafluorophenyl halide with an alkyllithium reagent at low temperatures. Due to its high reactivity and thermal instability, it is generally prepared and used in situ.
Experimental Protocol: Synthesis and In Situ Use of Pentafluorophenyllithium
-
Apparatus: A flame-dried, three-necked flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Bromopentafluorobenzene (C₆F₅Br) or Iodopentafluorobenzene (C₆F₅I)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
A solution of the pentafluorophenyl halide in the anhydrous solvent is placed in the flask and cooled to -78 °C under a nitrogen atmosphere.
-
The n-butyllithium solution is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at this low temperature for a short period to ensure complete formation of the pentafluorophenyllithium.
-
A solution of the desired electrophile is then added directly to the cold solution of pentafluorophenyllithium.
-
The reaction is allowed to warm to room temperature before workup and purification of the product.
-
Early Spectroscopic Characterization
The initial characterization of these novel compounds relied heavily on infrared (IR) spectroscopy and the emerging technique of nuclear magnetic resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The strong C-F stretching vibrations in the fingerprint region of the IR spectrum (typically 1000-1400 cm⁻¹) were a key diagnostic feature for the presence of the pentafluorophenyl group. The position and intensity of these bands provided valuable structural information.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of ¹⁹F NMR was particularly transformative for organofluorine chemistry. The large chemical shift range of the ¹⁹F nucleus and the characteristic coupling patterns between fluorine atoms on the aromatic ring allowed for unambiguous structure determination. Early studies of pentafluorophenyl compounds revealed complex, yet informative, ¹⁹F NMR spectra with distinct resonances for the ortho, meta, and para fluorine atoms.
Conclusion
The discovery and initial studies of pentafluorophenyl compounds represent a landmark achievement in organic chemistry. The pioneering work of researchers in the mid-20th century, particularly in elucidating the nucleophilic aromatic substitution reactions of hexafluorobenzene and developing methods for the synthesis of key organometallic intermediates, laid a robust foundation for the field. The detailed experimental protocols and quantitative data from these early investigations, as summarized in this guide, not only provide a historical perspective but also continue to be of fundamental importance to chemists working in this vibrant and ever-expanding area of science. The legacy of this foundational research is evident in the countless applications of pentafluorophenyl compounds that continue to drive innovation in medicine, agriculture, and materials science.
References
Preliminary Investigation into the Reactivity of 3-(Pentafluorophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pentafluorophenyl)propionic acid is a versatile synthetic building block of significant interest in medicinal chemistry and drug development. The presence of the electron-withdrawing pentafluorophenyl group profoundly influences the reactivity of the carboxylic acid moiety and the aromatic ring, opening up a range of synthetic possibilities. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing experimental protocols, and presenting logical workflows for its application.
Core Reactivity Profile
The reactivity of this compound is dominated by two key features: the carboxylic acid group and the activated pentafluorophenyl ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can be readily transformed into a variety of derivatives, primarily through activation of the carbonyl group.
The formation of amides is a crucial transformation in drug development. This compound can be efficiently coupled with amines to form the corresponding amides. This is typically achieved through activation of the carboxylic acid.
Two primary methods for activation are:
-
Conversion to 3-(Pentafluorophenyl)propionyl Chloride: Treatment of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acid chloride. This intermediate readily reacts with primary and secondary amines to form amides.
-
Formation of a Pentafluorophenyl (PFP) Ester: The carboxylic acid can be esterified with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting PFP ester is a highly reactive species for amide bond formation, often used in peptide synthesis due to its high coupling efficiency and reduced risk of side reactions. The pentafluorophenoxy group is an excellent leaving group, facilitating nucleophilic attack by the amine.
Esterification of this compound can be achieved through standard methods such as the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. The equilibrium of this reaction can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.
The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(pentafluorophenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup.
Reactions of the Pentafluorophenyl Ring
The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction not readily observed in non-fluorinated benzene rings.
The fluorine atoms on the pentafluorophenyl ring, particularly the one at the para position, can be displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing further functionality into the molecule. Common nucleophiles include alkoxides, amines, and thiols. The reaction typically proceeds under mild conditions and with high regioselectivity for the para position.
Experimental Protocols
The following are generalized protocols for key reactions of this compound. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Synthesis of N-Benzyl-3-(pentafluorophenyl)propionamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(pentafluorophenyl)propionyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-(pentafluorophenyl)propionamide.
Protocol 2: Fischer Esterification to Methyl 3-(pentafluorophenyl)propionate
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-(pentafluorophenyl)propionate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Reduction to 3-(Pentafluorophenyl)propan-1-ol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting mixture at room temperature for 1 hour.
-
Extraction: Filter the resulting solids and wash thoroughly with ethyl acetate. Combine the organic filtrates and wash with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(pentafluorophenyl)propan-1-ol.
Quantitative Data Summary
While specific, high-yield, and fully optimized reaction data for this compound is not extensively available in the public domain, the following table provides expected yield ranges based on analogous reactions and general principles of reactivity. These values should be considered as a starting point for optimization.
| Reaction | Reagents | Typical Conditions | Expected Yield |
| Amide Formation | |||
| via Acid Chloride | 1. SOCl₂ 2. Benzylamine, Et₃N | DCM, 0 °C to RT | 80-95% |
| via PFP Ester | 1. Pentafluorophenol, DCC 2. Amine | DCM, 0 °C to RT | 85-98% |
| Esterification | |||
| Fischer Esterification | MeOH, cat. H₂SO₄ | Reflux | 70-90% |
| Reduction | |||
| to Primary Alcohol | LiAlH₄ | THF, Reflux | 70-85% |
| SNAr | |||
| para-Substitution | NaOMe | MeOH, Reflux | 60-80% |
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable tool for medicinal chemists and drug development professionals. The carboxylic acid moiety allows for the facile construction of amides and esters, as well as reduction to the corresponding alcohol. Furthermore, the electron-deficient pentafluorophenyl ring is amenable to nucleophilic aromatic substitution, providing a handle for further molecular elaboration. The experimental protocols and workflows presented in this guide offer a foundation for the exploration and application of this important synthetic building block. Further optimization of reaction conditions is encouraged to achieve maximum efficiency for specific synthetic targets.
An In-depth Technical Guide to the Safe Handling of 3-(Pentafluorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(pentafluorophenyl)propionic acid (CAS No. 2002-92-8), a compound often utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. The following tables summarize the GHS hazard classifications and statements associated with this compound.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B[1] |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3[1][2] |
| Corrosive to metals | Category 1[3][4] |
| Acute toxicity, Inhalation | Category 3[3] |
Table 2: Hazard Statements (H-Statements)
| Code | Statement |
| H290 | May be corrosive to metals.[3][4] |
| H314 | Causes severe skin burns and eye damage.[1][3][4][5] |
| H318 | Causes serious eye damage.[4] |
| H331 | Toxic if inhaled.[3] |
| H335 | May cause respiratory irritation.[1][2][5] |
Table 3: Precautionary Statements (P-Statements)
| Code | Statement |
| P234 | Keep only in original container.[3] |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |
| P261 | Avoid breathing mist or vapors.[3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3] |
| P302+P361+P354 | IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[5] |
| P316 | Get emergency medical help immediately.[1] |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] |
| P363 | Wash contaminated clothing before reuse.[3] |
| P390 | Absorb spillage to prevent material damage.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |
| P405 | Store locked up.[1][3] |
| P406 | Store in corrosive resistant container with a resistant inner liner.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.
Table 4: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety goggles, Face shield | Tightly fitting safety goggles (e.g., EN 166) and a face shield are required.[5] |
| Skin | Chemical-resistant gloves, Protective clothing | Wear chemical impermeable gloves.[6] Coveralls or a lab coat made of a non-absorbent material should be worn. |
| Respiratory | Respirator | For handling larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as oxidizing agents and bases.
-
Store in a corrosive-resistant container.[3]
-
The substance is hygroscopic.[3]
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 5: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing has stopped, provide artificial respiration.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a physician.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][8] |
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 2. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]
-
Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material. Use spark-proof tools and explosion-proof equipment.[6]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C9H5F5O2 | CID 262902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. download.basf.com [download.basf.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 2002-92-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
electrophilicity of pentafluorophenyl groups in chemical reactions
An In-depth Technical Guide on the Electrophilicity of Pentafluorophenyl Groups in Chemical Reactions
The pentafluorophenyl (C₆F₅) group is a cornerstone in modern chemistry, particularly valued for its potent electron-withdrawing properties that profoundly influence molecular reactivity.[1] This guide offers a comprehensive exploration of the electrophilicity of the pentafluorophenyl group, detailing its impact on chemical reactions, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows. Its unique characteristics make it an invaluable tool in peptide synthesis, bioconjugation, drug development, and materials science.[2][3]
Core Principles: The Source of Electrophilicity
The strong electrophilic character of the pentafluorophenyl group arises from the cumulative electronic effects of its five fluorine substituents.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and the five fluorine atoms on the aromatic ring exert a powerful inductive effect, pulling electron density away from the carbon framework through the sigma (σ) bonds.[1][4] This is the dominant factor contributing to the electron-deficient nature of the C₆F₅ ring.[1]
-
Resonance Effect (+R): While fluorine atoms possess lone pairs that could theoretically be donated back to the ring via resonance, this effect is weak and is significantly overshadowed by the strong inductive withdrawal.[1]
The net result is a highly electron-poor aromatic system, which enhances the electrophilicity of attached functional groups and makes the ring itself susceptible to certain nucleophilic attacks.[1][5]
Caption: Dominant inductive vs. weak resonance effects in the C₆F₅ group.
Applications in Acylation: The Superiority of Pentafluorophenyl (PFP) Esters
One of the most significant applications of the C₆F₅ group is in the formation of pentafluorophenyl (PFP) esters. These "active esters" are highly efficient acylating agents used extensively in peptide synthesis and bioconjugation.[6][7] The electron-withdrawing C₆F₅ group makes the ester's carbonyl carbon exceptionally electrophilic and renders the pentafluorophenolate a superb leaving group, facilitating nucleophilic attack by amines to form stable amide bonds.[6][8]
PFP esters offer key advantages over traditional reagents like N-hydroxysuccinimide (NHS) esters, primarily their enhanced stability towards hydrolysis and greater reactivity towards amines (aminolysis).[7][9][10] This is particularly beneficial in the aqueous environments required for modifying biomolecules.[10]
Caption: Simplified reaction mechanism for PFP ester aminolysis.
Kinetic studies highlight the superior performance of PFP esters. Their high reactivity allows for efficient reactions, leading to higher yields and improved reproducibility.[8]
| Activating Group | Common Abbreviation | Relative Coupling Rate | Key Characteristics |
| Pentafluorophenyl | PFP / OPFP | 111 | High reactivity, good hydrolytic stability.[3] |
| Pentachlorophenyl | PCP / OPCP | 3.4 | Less reactive than PFP esters.[3] |
| N-Hydroxysuccinimidyl | NHS | - | Standard reagent, but more susceptible to hydrolysis at neutral to basic pH.[10] |
| p-Nitrophenyl | ONp | 1 | Historically used, but less reactive.[3] |
Nucleophilic Aromatic Substitution (SNAr) on the C₆F₅ Ring
The profound electron deficiency of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[5] This reaction typically occurs at the para position, where the fluorine atom is replaced by a nucleophile.[11][12] This reactivity provides a powerful method for postsynthetic modification of complex molecules.
This SNAr chemistry is widely used to functionalize porphyrins, polymers, and other macromolecules for applications in photodynamic therapy, materials science, and diagnostics.[11][12][13] A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed.[14]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Role in Catalysis: Tris(pentafluorophenyl)borane
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful and versatile Lewis acid, a property derived from the electron-withdrawing C₆F₅ groups that increase the electrophilicity of the central boron atom.[15][16] It is renowned for its high thermal stability and relative inertness of its B-C bonds.[17]
B(C₆F₅)₃ is a key component in catalysis, notably as a co-catalyst in olefin polymerization where it abstracts an alkyl group from a metallocene catalyst to generate a highly active cationic species.[15][17] It is also fundamental to the development of Frustrated Lewis Pair (FLP) chemistry, enabling metal-free hydrogenations and the activation of various small molecules.[15][17]
Experimental Protocols
Detailed and reproducible protocols are crucial for successful synthesis and conjugation.
This protocol describes the activation of a carboxylic acid to a PFP ester using thionyl chloride.
Materials:
-
Fmoc-protected amino acid (1 equivalent)
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂) (4 equivalents)
-
Pentafluorophenol (1.5 equivalents)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the Fmoc-amino acid in dichloromethane.[6]
-
Slowly add thionyl chloride to the solution over 5 minutes and stir at room temperature for 3 hours to form the acid chloride.[6]
-
Remove the solvent and excess thionyl chloride in vacuo. Co-evaporate with dichloromethane several times to ensure complete removal of residual thionyl chloride.[6]
-
Dissolve the resulting acid chloride in fresh dichloromethane and add pentafluorophenol.[6]
-
Stir the reaction mixture overnight at room temperature.[6]
-
Monitor the reaction by TLC or LC-MS. Upon completion, the PFP ester can be purified by standard methods such as column chromatography or recrystallization.
This protocol outlines the labeling of a protein (e.g., an antibody) with a PFP ester-activated molecule.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
PFP ester of the molecule to be conjugated (e.g., a drug or dye)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation: Dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.[10]
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PFP ester.
-
Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture through a size-exclusion chromatography column, eluting with a suitable buffer (e.g., PBS).[6]
-
Characterization: Characterize the final conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE to determine the degree of labeling.
Caption: General experimental workflow for bioconjugation with PFP esters.
Conclusion
The pentafluorophenyl group's powerful electron-withdrawing nature makes it a versatile and highly effective tool in modern chemical synthesis. Its application in PFP esters provides a superior method for acylation, crucial for peptide synthesis and bioconjugation, offering enhanced stability and reactivity.[8] Furthermore, the C₆F₅ ring's susceptibility to SNAr reactions opens avenues for the late-stage functionalization of complex molecules.[5] For researchers in drug development and materials science, a thorough understanding of the principles governing the electrophilicity of the pentafluorophenyl group is essential for leveraging its full potential in creating novel and effective chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. survivaltechnologies.in [survivaltechnologies.in]
- 3. Pentafluorophenol and its derivatives [en.highfine.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes | MDPI [mdpi.com]
- 17. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
The Role of Pentafluorophenol as a Leaving Group in Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentafluorophenol (PFP) has emerged as a cornerstone reagent in modern organic synthesis, prized for its role in forming highly activated esters that facilitate a range of crucial chemical transformations. The powerful electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy moiety an exceptional leaving group. This property is harnessed to create pentafluorophenyl (PFP) esters of carboxylic acids, which are highly reactive, yet often stable and crystalline intermediates. These activated esters are instrumental in the efficient formation of amide bonds, a fundamental linkage in peptides, proteins, and numerous pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the principles governing the use of pentafluorophenol as a leaving group, its applications, comparative efficacy, and detailed experimental protocols.
Core Principles: The Chemistry of the Pentafluorophenoxy Leaving Group
The utility of pentafluorophenol as a leaving group is rooted in the electronic properties of its structure. The five highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn makes the hydroxyl group of pentafluorophenol significantly more acidic than that of phenol.[2][4] This enhanced acidity translates to a more stable conjugate base, the pentafluorophenolate anion.
When a carboxylic acid is converted to a PFP ester, this electron-withdrawing effect renders the carbonyl carbon of the ester highly electrophilic and thus, extremely susceptible to nucleophilic attack.[5][6][7][8] The subsequent departure of the pentafluorophenolate anion is energetically favorable due to its high stability, making the overall reaction rapid and efficient.[1][3]
Key Advantages of Pentafluorophenyl Esters:
-
Enhanced Reactivity: PFP esters exhibit significantly faster reaction kinetics compared to other common active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[3] This leads to shorter reaction times and can minimize side reactions.[3]
-
Superior Stability: Despite their high reactivity, PFP esters are often stable, crystalline solids.[3][9] They are notably less susceptible to spontaneous hydrolysis in aqueous environments compared to other widely used esters, like N-hydroxysuccinimide (NHS) esters, which improves conjugation yields and reproducibility.[3][5][6][10]
-
Reduced Side Reactions: The use of pre-formed PFP esters in peptide synthesis prevents the growing peptide chain from being exposed to a separate activating reagent, thereby reducing the occurrence of unwanted modifications.[1][3]
-
Versatility: PFP esters are employed in a wide array of applications, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, bioconjugation, and the synthesis of complex pharmaceuticals and materials.[1][2][9][11]
Quantitative Data: Comparative Performance
The superiority of PFP esters as acylating agents has been demonstrated in kinetic studies. A notable comparison highlights the relative rates of coupling for different active esters.
| Active Ester | Relative Rate Ratio |
| Pentafluorophenyl (PFP) Ester | 111 |
| p-Nitrophenyl (ONp) Ester | 1 |
| Pentachlorophenyl (OPCP) Ester | 3.4 |
| (Source: Kinetic studies referenced in BenchChem technical support documentation)[3] |
This demonstrates that PFP esters are significantly more reactive, leading to more efficient amide bond formation.
Applications in Synthesis
Peptide Synthesis
PFP esters of N-protected amino acids are extensively used in both solid-phase and solution-phase peptide synthesis.[1][9] Their high reactivity ensures efficient coupling, even for sterically hindered amino acids, and helps to minimize racemization.[3] The stability of these esters makes them particularly suitable for automated peptide synthesizers.[3][12]
Bioconjugation
PFP esters are highly effective reagents for bioconjugation, where they are used to attach molecules such as fluorophores, haptens, or polyethylene glycol (PEG) to primary amines on biomolecules like proteins and peptides.[5][8][10] Their increased stability in aqueous buffers compared to NHS esters leads to higher and more reproducible conjugation yields.[5][8][13]
Pharmaceutical and Materials Science
The reliability of PFP-mediated couplings has been leveraged in the synthesis of complex pharmaceuticals.[11][14] For instance, a key step in the synthesis of the antiviral drug Sofosbuvir involves a pentafluorophenoxy-containing phosphorylating agent.[11] In materials science, PFP esters are used for surface modification and in polymer science to tune chemical and physical properties.[2]
Experimental Protocols
Protocol 1: Synthesis of a Pentafluorophenyl (PFP) Ester from a Carboxylic Acid using DCC
This protocol describes the synthesis of a PFP ester from a carboxylic acid and pentafluorophenol using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[3][15]
Materials:
-
Fmoc-protected amino acid (or other carboxylic acid): 1 equivalent
-
Pentafluorophenol: 1.1 equivalents
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 equivalents
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-amino acid (1 eq) and pentafluorophenol (1.1 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the cold solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for an additional 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the N,N'-dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude PFP ester.
-
The crude product can be purified by recrystallization, typically from a solvent mixture like ethyl acetate/hexane.
Protocol 2: General Procedure for Amide Bond Formation using a PFP Ester
This protocol outlines the general steps for coupling a PFP active ester with a primary or secondary amine.[7]
Materials:
-
PFP active ester: 1 equivalent
-
Primary or secondary amine: 1.1 equivalents
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)): 1.2 equivalents (if the amine is a salt)
Procedure:
-
Dissolve the PFP active ester in the chosen anhydrous solvent.
-
Add the amine to the solution. If the amine is in the form of a salt (e.g., hydrochloride), add the base to liberate the free amine.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amide product.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-Amino Acid PFP Ester
This protocol describes a typical coupling cycle in Fmoc-based SPPS using a PFP ester.[7][11]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid PFP ester: 3-5 equivalents
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction): 3-5 equivalents
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid PFP ester and optional HOBt in DMF.
-
Add the solution containing the activated amino acid to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method, such as the Kaiser test, to ensure completion.
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Visualizations
Reaction Mechanism: Amide Bond Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate anion as a leaving group to form the final amide bond.[5][6]
Caption: Nucleophilic acyl substitution mechanism for PFP ester aminolysis.
General Experimental Workflow
The typical workflow for synthesizing an amide using a PFP ester involves activation of the carboxylic acid, reaction with the amine, and subsequent purification of the final product.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. survivaltechnologies.in [survivaltechnologies.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Pentafluorophenol and its derivatives [en.highfine.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-(Pentafluorophenyl)propionic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information on the use of 3-(pentafluorophenyl)propionic acid (PFPPA) and related pentafluorophenyl (PFP) moieties in solid-phase peptide synthesis (SPPS). The unique electron-deficient nature of the pentafluorophenyl ring offers powerful strategies for peptide modification, labeling, and cyclization.
Application Note 1: N-Terminal Modification of Peptides with PFPPA for ¹⁹F NMR Studies
Introduction
The incorporation of fluorine atoms into peptides provides a powerful tool for biophysical studies.[1][2][3] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1] Since proteins and other biological macromolecules are devoid of fluorine, ¹⁹F NMR offers background-free analysis of peptide conformation, dynamics, and interactions.[1][2] this compound is an excellent reagent for introducing a ¹⁹F NMR probe at the N-terminus of a synthetic peptide. The five magnetically distinct fluorine atoms of the C₆F₅ group provide a sensitive reporter whose chemical shifts are highly responsive to the local chemical environment.[1][3]
Principle of N-Terminal Labeling
The labeling reaction involves a standard amide bond formation. The carboxylic acid of PFPPA is first activated using common peptide coupling reagents. This activated species then readily reacts with the free primary amine at the N-terminus of a resin-bound peptide to form a stable amide bond. This straightforward procedure can be performed as the final step in an Fmoc-based SPPS workflow after the removal of the terminal Fmoc protecting group.[4]
Caption: Reaction scheme for N-terminal labeling of a peptide with PFPPA.
Experimental Protocol: N-Terminal Labeling of a Resin-Bound Peptide
This protocol assumes a peptide has been synthesized on a solid support using standard Fmoc/tBu chemistry.[4] The final N-terminal Fmoc group has been removed, and the resin has been washed.
1. Reagent Preparation:
-
PFPPA Solution: Prepare a 0.5 M solution of this compound in N,N-Dimethylformamide (DMF).
-
Activation Solution: Prepare a 0.5 M solution of a suitable coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in DMF.
-
Base: Prepare a 2 M solution of N,N-diisopropylethylamine (DIEA) in N-methyl-2-pyrrolidone (NMP).
2. Swelling and Deprotection:
-
Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. PFPPA Coupling Reaction:
-
In a separate vessel, pre-activate the PFPPA. For a 0.1 mmol scale synthesis, combine:
-
200 µL of 0.5 M PFPPA solution (0.1 mmol, 1 eq).
-
200 µL of 0.5 M HBTU solution (0.1 mmol, 1 eq).
-
100 µL of 2 M DIEA solution (0.2 mmol, 2 eq).
-
-
Vortex the activation mixture for 1-2 minutes.
-
Add the activated PFPPA mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines. If the test is positive (blue beads), extend the reaction time or repeat the coupling step.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
5. Cleavage and Purification:
-
Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the labeled peptide using reverse-phase HPLC.[5]
| Parameter | Condition / Reagent | Notes |
| Reagent | This compound | Used as the labeling agent. |
| Activation | HBTU / HATU / PyBOP with DIEA | Standard phosphonium or aminium-based coupling reagents are effective.[6] |
| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS. |
| Equivalents (PFPPA:Activator:Base) | 1:1:2 to 3:3:6 | Excess reagents may be needed for difficult couplings. |
| Reaction Time | 1 - 4 hours | Monitor with Kaiser test for completion. |
| Temperature | Room Temperature | Mild conditions are sufficient. |
Table 1: Summary of typical conditions for N-terminal labeling with PFPPA.
Application Note 2: Peptide Cyclization via Intramolecular Nucleophilic Aromatic Substitution (SNA_r)
Introduction
Cyclic peptides often exhibit enhanced metabolic stability, improved receptor affinity, and better cell permeability compared to their linear counterparts.[7][8][9] A powerful strategy for peptide cyclization is the intramolecular Nucleophilic Aromatic Substitution (SNA_r) reaction.[10] This involves the reaction of a nucleophilic amino acid side chain (e.g., the thiol of cysteine or the amine of lysine) with an electron-deficient aromatic ring, such as a pentafluorophenyl group.[11] The PFP group is an excellent electrophile for this transformation due to the strong electron-withdrawing effects of the five fluorine atoms, which make the ring susceptible to nucleophilic attack.[12]
Principle of Cyclization
For on-resin cyclization, a linear peptide is synthesized containing both a nucleophilic residue (commonly Cys) and an amino acid bearing a pentafluorophenyl group (e.g., p-pentafluorophenyl-L-phenylalanine). After synthesis and deprotection of the relevant side chains, the addition of a non-nucleophilic base promotes the intramolecular SNA_r reaction. The cysteine thiolate attacks the PFP ring, displacing the para-fluorine atom to form a stable thioether bond, resulting in a cyclized peptide still attached to the resin.[10][11]
References
- 1. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From nature to creation: Going around in circles, the art of peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. On-resin macrocyclization of peptides via intramolecular SnAr reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using 3-(pentafluorophenyl)propionic acid (PFPPA) as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the choice of a linker is critical for the successful development of therapeutics, diagnostics, and research reagents. An ideal linker should be stable under physiological conditions while enabling efficient and specific conjugation of a molecule of interest to a biomolecule. 3-(pentafluorophenyl)propionic acid (PFPPA) is a versatile linker precursor that, upon activation, forms a highly reactive pentafluorophenyl (PFP) ester. PFP esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters for amine-reactive conjugations.[1][2]
The key advantage of PFP esters lies in the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon highly electrophilic and the pentafluorophenolate a superior leaving group.[1][2] This results in enhanced stability towards hydrolysis and faster reaction kinetics with primary and secondary amines, leading to more efficient and reproducible bioconjugation reactions, particularly in aqueous environments.[1][2] PFP esters are valuable in a range of applications including peptide synthesis, the creation of antibody-drug conjugates (ADCs), PEGylation, and the attachment of fluorophores and haptens to biomolecules.[3][4]
This document provides a detailed protocol for the use of PFPPA as a linker in a two-step, one-pot bioconjugation reaction. It involves the initial activation of a molecule containing a carboxylic acid with PFPPA to form a PFP ester, followed by the conjugation of this activated molecule to a biomolecule.
Quantitative Data Summary
The selection of a linker chemistry significantly impacts the efficiency and stability of the resulting bioconjugate. The following table summarizes key quantitative data comparing PFP esters with the more traditional NHS esters.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Key Findings & References |
| Relative Stability in Aqueous Solution | Significantly more stable | Prone to rapid hydrolysis, especially at pH > 7 | PFP esters exhibit a longer half-life in aqueous solutions, leading to higher conjugation efficiency as less reagent is lost to hydrolysis.[1][2] One study found a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[5] |
| Hydrolytic Half-life | Hours to days depending on pH | Minutes to hours depending on pH | At pH 7 and 0°C, the half-life of an NHS ester is 4-5 hours, decreasing to 10 minutes at pH 8.6 and 4°C.[6] PFP esters are demonstrably more stable under these conditions.[2][5] |
| Reaction Kinetics (Aminolysis) | Faster reaction rates with amines | Slower reaction rates with amines | The high electrophilicity of the PFP ester's carbonyl carbon leads to accelerated reaction kinetics, often requiring shorter reaction times or lower reagent concentrations.[2] |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | The slightly higher optimal pH for PFP esters is well within the range suitable for most biomolecules.[2][5] |
Experimental Protocols
This section details the methodologies for activating a molecule of interest (containing a carboxylic acid) with PFPPA and subsequently conjugating it to a biomolecule containing a primary amine. Two common activation methods are presented: one using dicyclohexylcarbodiimide (DCC) and another using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Protocol 1: Activation of a Carboxylic Acid with PFPPA using DCC
This protocol is suitable for activating a molecule of interest (referred to as "Payload-COOH") in an organic solvent before its addition to the aqueous solution of the biomolecule.
Materials:
-
Payload-COOH (molecule to be conjugated, containing a carboxylic acid)
-
This compound (PFPPA)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Biomolecule solution (e.g., protein, antibody in an amine-free buffer like PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of Payload-COOH: a. In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Payload-COOH and an equimolar amount of PFPPA in anhydrous DCM or THF. b. Add 1.1 equivalents of DCC to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction. d. Monitor the reaction by thin-layer chromatography (TLC) until the starting material (Payload-COOH) is consumed. e. Filter the reaction mixture to remove the DCU precipitate. The filtrate now contains the activated Payload-PFP ester.
-
Bioconjugation: a. Prepare the biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL. b. Slowly add a 5- to 20-fold molar excess of the activated Payload-PFP ester solution to the biomolecule solution with gentle stirring. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature. b. Purify the bioconjugate from unreacted payload and byproducts using size-exclusion chromatography, dialysis, or other appropriate purification methods.
Protocol 2: Two-Step, One-Pot Activation and Conjugation using EDC
This protocol is advantageous as it allows for the in situ formation of the PFP ester of the payload followed by immediate conjugation to the biomolecule, minimizing the handling of the active ester.
Materials:
-
Payload-COOH (molecule to be conjugated, containing a carboxylic acid)
-
Pentafluorophenol (PFP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Biomolecule solution (e.g., protein, antibody in an amine-free buffer like PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In Situ Activation of Payload-COOH: a. In a dry glass vial, dissolve the Payload-COOH (1 equivalent) in anhydrous DMF or DMSO. b. Add EDC (1.5 equivalents), pentafluorophenol (1.5 equivalents), and DIPEA (2 equivalents) to the solution. c. Stir the mixture at room temperature for 30-60 minutes to pre-activate the payload.
-
Bioconjugation: a. Prepare the biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL. b. Slowly add a 5- to 20-fold molar excess of the pre-activated payload solution to the biomolecule solution with gentle stirring. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. b. Purify the bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis.
Characterization of the Bioconjugate
Following purification, it is essential to characterize the conjugate to determine the extent of labeling, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs.[]
Common Characterization Techniques:
-
UV-Vis Spectroscopy: The average number of conjugated molecules per biomolecule can be estimated by measuring the absorbance at two different wavelengths – one for the biomolecule (e.g., 280 nm for proteins) and one for the conjugated payload.[8]
-
Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can provide the exact mass of the conjugate, allowing for the determination of the number of attached molecules.
-
High-Performance Liquid Chromatography (HPLC): Techniques like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC) can be used to separate different conjugated species, providing information on the distribution of the payload on the biomolecule.[8][9]
Visualizing the Workflow and Chemistry
To aid in the understanding of the bioconjugation process using PFPPA as a linker, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: A logical workflow for bioconjugation using PFPPA as a linker precursor.
Caption: The general chemical reaction scheme for PFP ester formation and subsequent aminolysis.
Conclusion
The use of this compound as a precursor for generating PFP ester linkers offers a robust and efficient method for bioconjugation. The enhanced stability and reactivity of PFP esters compared to traditional NHS esters lead to higher yields, improved reproducibility, and greater flexibility in experimental design. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize PFPPA in their bioconjugation strategies, ultimately contributing to the advancement of novel biotherapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. precisepeg.com [precisepeg.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 9. hpst.cz [hpst.cz]
Application Notes: The Role of 3-(Pentafluorophenyl)propionic Acid in Advanced Antibody-Drug Conjugate (ADC) Synthesis
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. The conjugation chemistry used to attach this linker to the antibody must be efficient, robust, and occur under mild, aqueous conditions to preserve the antibody's integrity.
One of the most effective methods for conjugating linkers to antibodies is through the reaction of an activated ester with primary amines, such as the ε-amino groups of lysine residues on the antibody surface. While N-hydroxysuccinimide (NHS) esters have traditionally been used for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior alternative.[1][2] PFP esters, often synthesized from precursors like 3-(pentafluorophenyl)propionic acid, offer enhanced stability and reactivity, leading to more efficient and reproducible ADC production.[1][2]
The PFP Ester Advantage in Bioconjugation
PFP esters are active esters formed from a carboxylic acid and pentafluorophenol.[2] The this compound provides a valuable building block for creating a PFP-activated linker, where the propionic acid moiety acts as a short, stable spacer. The superior performance of PFP esters stems from the chemical properties of the pentafluorophenyl group.
-
Enhanced Reactivity : The highly electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon of the ester exceptionally electrophilic. This increases its susceptibility to nucleophilic attack by the primary amines on the antibody, facilitating the rapid formation of a stable amide bond.[1][2]
-
Superior Hydrolytic Stability : A significant drawback of NHS esters is their susceptibility to hydrolysis in the aqueous buffers required for antibody manipulation. PFP esters exhibit greater resistance to hydrolysis, meaning that more of the active ester is available to react with the antibody, leading to higher conjugation efficiency and yields.[1][3]
-
Excellent Leaving Group : The pentafluorophenolate anion is an excellent leaving group, which further accelerates the rate of the aminolysis reaction.[1][2]
These properties translate to more controlled and efficient conjugation reactions, which are crucial for manufacturing well-defined ADCs.
Caption: Logical flow demonstrating the advantages of PFP esters in bioconjugation.
Experimental Protocols
Protocol 1: General Synthesis of an Antibody-Drug Conjugate via Lysine Conjugation
This protocol describes a general method for conjugating a PFP ester-activated linker-payload to the lysine residues of a monoclonal antibody.
A. Materials and Reagents
-
Monoclonal Antibody (mAb): 1-10 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
PFP ester-activated Linker-Payload: Dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) and appropriate storage buffer (e.g., PBS, pH 7.4).
B. Experimental Workflow
References
Application Notes and Protocols for the Activation of the Carboxyl Group of 3-(Pentafluorophenyl)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Pentafluorophenyl)propionic acid is a valuable building block in medicinal chemistry and materials science, often utilized for the introduction of the pentafluorophenyl group, which can enhance metabolic stability and provide a handle for various conjugation chemistries. Activation of its carboxyl group is a critical step to enable the formation of amide, ester, and other bonds. This document provides detailed protocols for several common and effective methods for the activation of the carboxyl group of this compound, including the formation of pentafluorophenyl (PFP) esters, acyl chlorides, and the use of modern coupling reagents like HATU and EDC/NHS.
Method 1: Formation of the Pentafluorophenyl (PFP) Ester
Pentafluorophenyl esters are highly reactive intermediates that are more stable to hydrolysis than many other active esters, making them ideal for subsequent reactions with nucleophiles such as amines.[1]
Protocol 1.1: Activation using Dicyclohexylcarbodiimide (DCC) and Pentafluorophenol
This method employs the widely used carbodiimide coupling agent, DCC, to facilitate the esterification of the carboxylic acid with pentafluorophenol.[2]
Materials:
-
This compound
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
Experimental Protocol:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.
-
Add 1.1 equivalents of pentafluorophenol to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.
Method 2: Formation of the Acyl Chloride
Conversion to an acyl chloride is a classic and highly effective method for activating a carboxylic acid. The resulting acyl chloride is a very reactive electrophile.
Protocol 2.1: Activation using Thionyl Chloride (SOCl₂)
Thionyl chloride is a common reagent for this transformation, producing gaseous byproducts that are easily removed.[3][4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous diethyl ether
Experimental Protocol:
-
In a fume hood, place 1.0 equivalent of this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
A vigorous evolution of gas (SO₂ and HCl) will be observed.
-
Once the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The crude 3-(pentafluorophenyl)propionyl chloride can be purified by distillation under reduced pressure or used directly in the next step. For smaller scales, co-evaporation with an inert solvent like toluene can help remove residual SOCl₂.
Method 3: Activation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that generates a reactive OAt-active ester, minimizing racemization and promoting rapid amide bond formation.[5][6]
Protocol 3.1: In-situ Activation for Amide Bond Formation
This protocol describes the activation of the carboxylic acid and subsequent reaction with an amine in a one-pot procedure.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine nucleophile
-
Anhydrous N,N-Dimethylformamide (DMF)
Experimental Protocol:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add 2.0-3.0 equivalents of DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add 1.0-1.2 equivalents of HATU to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the acid. The solution may change color.
-
Add 1.0-1.1 equivalents of the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the amine.
-
Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine), drying the organic layer, and concentrating.
-
Purify the product by column chromatography if necessary.
Method 4: Activation using EDC and N-Hydroxysuccinimide (NHS)
The combination of a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS is commonly used to generate amine-reactive NHS esters, particularly in bioconjugation applications.[7]
Protocol 4.1: Two-Step Activation and Amine Coupling
This protocol involves the initial formation of the NHS ester, which can then be reacted with an amine. This two-step approach is beneficial when the amine is not compatible with the initial activation conditions.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5-6)
-
Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5)
-
Amine solution
Experimental Protocol:
-
Dissolve 1.0 equivalent of this compound in the Activation Buffer.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC·HCl to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes to 2 hours. The activation is most efficient at a pH of 4.5-7.2.[8]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Immediately add the amine solution (1.0-1.2 equivalents) to the activated acid.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.
-
The product can be purified by extraction or chromatography depending on its properties.
Quantitative Data Summary
The following table summarizes typical quantitative data for the activation methods described. Please note that yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Activation Method | Activating Reagent(s) | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield | Reference(s) |
| PFP Ester Formation | DCC, Pentafluorophenol | Dichloromethane | 0 °C to RT | 12-24 hours | >90% | [2] |
| Acyl Chloride Formation | Thionyl Chloride, DMF (cat.) | Neat or Toluene | Reflux | 1-3 hours | >95% | [3] |
| HATU Activation | HATU, DIPEA | DMF, Acetonitrile | Room Temperature | 15 min (activation) | 80-90% (coupling) | [5] |
| EDC/NHS Activation | EDC·HCl, NHS | Aqueous Buffers, DMF | Room Temperature | 15 min - 2 hr (activation) | Variable | [8] |
Visualizations
Experimental Workflow for PFP Ester Formation
Caption: Workflow for PFP ester formation using DCC.
Experimental Workflow for Acyl Chloride Formation
Caption: Workflow for acyl chloride formation using SOCl₂.
Logical Relationship for HATU Activation and Amide Formation
Caption: Logical steps in HATU-mediated amide bond formation.
Experimental Workflow for EDC/NHS Activation
Caption: Workflow for EDC/NHS activation and subsequent amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
Application Notes and Protocols for Protein and Fluorescent Labeling using 3-(pentafluorophenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of therapeutics, diagnostics, and research tools. The choice of a chemical linker and its activation chemistry is critical for achieving efficient, stable, and reproducible bioconjugates. 3-(pentafluorophenyl)propionic acid (PFPPA) is a versatile reagent that, upon activation of its carboxylic acid group to a pentafluorophenyl (PFP) ester, provides a highly efficient method for labeling proteins and other biomolecules.
PFP esters offer significant advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily due to their superior stability in aqueous environments.[1][2] This enhanced stability against hydrolysis leads to higher reaction efficiencies, greater reproducibility, and a wider experimental window for conjugation.[1][2] The electron-withdrawing nature of the pentafluorophenyl group activates the ester for nucleophilic attack by primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[2]
These application notes provide detailed protocols for the activation of this compound and its subsequent use in protein and fluorescent labeling, along with data presentation and visualizations to guide researchers in their bioconjugation strategies.
Advantages of this compound-derived PFP Esters
The use of PFPPA-derived active esters for bioconjugation presents several key benefits:
-
Increased Stability in Aqueous Media : PFP esters are significantly more resistant to spontaneous hydrolysis compared to NHS esters, especially at physiological or slightly alkaline pH.[1][2] This leads to a higher concentration of the active reagent being available for the desired reaction with the protein.
-
Higher Conjugation Efficiency : The enhanced stability and reactivity of PFP esters result in higher yields of the desired bioconjugate, often requiring a lower molar excess of the labeling reagent.[1]
-
Improved Reproducibility : The reduced susceptibility to hydrolysis contributes to more consistent and reproducible labeling outcomes between experiments.[2]
-
Site-Selectivity : In some cases, PFP esters have demonstrated preferential labeling of specific lysine residues in antibodies, leading to more homogeneous conjugates with improved performance.
-
Stable Amide Bond Formation : The reaction between the PFP ester and an amine results in the formation of a highly stable amide bond, ensuring the integrity of the conjugate under physiological conditions.[2]
Data Presentation
Table 1: Comparison of Amine-Reactive Chemistries
| Feature | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Pentafluorophenyl Ester | N-Hydroxysuccinimide Ester |
| Target | Primary and Secondary Amines | Primary Amines |
| Bond Formed | Amide | Amide |
| Aqueous Stability | High | Moderate to Low |
| Optimal pH | 7.2 - 8.5 | 7.0 - 8.5 |
| Hydrolysis Rate | Slow | Rapid, especially at higher pH |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
| Relative Efficiency | High | Moderate |
Experimental Protocols
Protocol 1: Activation of this compound to its PFP Ester
This protocol describes the synthesis of the active PFP ester of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
This compound (PFPPA)
-
Pentafluorophenol (PFP)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for stock solution)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Wash the precipitate with a small amount of cold, anhydrous dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound PFP ester.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
For immediate use in labeling, the activated ester can be dissolved in anhydrous DMF or DMSO to prepare a stock solution.
Protocol 2: General Protein Labeling with Activated this compound PFP Ester
This protocol provides a general procedure for conjugating the activated PFP ester of PFPPA to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Stock solution of activated this compound PFP ester in anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
-
Vortex mixer
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Bring the protein solution and the PFP ester stock solution to room temperature.
-
While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the PFP ester stock solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. For sensitive proteins, the reaction at 4°C is recommended.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.
-
Protocol 3: Fluorescent Labeling of a Protein
This protocol outlines the conjugation of a fluorescent dye that has been pre-activated with a PFP ester derived from a linker like PFPPA.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PFP ester-activated fluorescent dye (dissolved in anhydrous DMF or DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
-
Spectrophotometer
Procedure:
-
Protein and Dye Preparation:
-
Prepare the protein solution as described in Protocol 2.
-
Immediately before use, dissolve the PFP ester-activated fluorescent dye in anhydrous DMF or DMSO to a known concentration.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the fluorescent dye solution to the protein solution while gently mixing.[3]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the fluorescently labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorescent dye.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient at its λmax.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizations
Conclusion
The use of this compound, through its activated PFP ester, offers a robust and efficient method for the covalent modification of proteins. Its superior stability in aqueous solutions compared to traditional NHS esters translates to higher yields, improved reproducibility, and greater flexibility in experimental design. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful bioconjugation strategy in their work. By carefully controlling the experimental parameters, highly stable and well-defined protein conjugates can be generated for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
Application Notes and Protocols: 3-(Pentafluorophenyl)propionic Acid as a Versatile Building Block for Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(pentafluorophenyl)propionic acid as a foundational scaffold in the synthesis of fluorinated compounds with therapeutic potential. The unique properties conferred by the pentafluorophenyl group make this building block an attractive starting point for the development of novel pharmaceuticals.
Introduction: The Significance of Fluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The high electronegativity and small size of fluorine atoms can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.[1][2] this compound offers a readily available scaffold that incorporates a highly fluorinated aromatic ring, providing a valuable starting point for the synthesis of new chemical entities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₅O₂ | [3] |
| Molecular Weight | 240.13 g/mol | [3] |
| CAS Number | 2002-92-8 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 95-99 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for the synthesis of a variety of derivatives, including amides and esters, which are common functional groups in active pharmaceutical ingredients. The pentafluorophenyl group can significantly influence the biological activity of the resulting compounds.
3.1. Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be readily converted to a range of amide derivatives. These derivatives have the potential to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. While specific quantitative data for this compound amides is not extensively available in the public domain, the general class of arylpropionic acid amides has shown promise in various therapeutic areas.
3.2. Ester Derivatives
Esterification of this compound can be used to modulate the pharmacokinetic properties of potential drug candidates, such as solubility and bioavailability. Pentafluorophenyl esters of this acid are also highly reactive intermediates, facilitating further synthetic transformations.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives of this compound.
4.1. General Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
4.2. General Protocol for Pentafluorophenyl (PFP) Ester Synthesis
This protocol outlines the synthesis of the activated pentafluorophenyl ester of this compound, a useful intermediate for further reactions.
Materials:
-
This compound
-
Pentafluorophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DCM or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PFP ester.
-
The crude product can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Potential Signaling Pathways and Therapeutic Targets
While specific pharmaceuticals derived from this compound are not yet established, the structural motif of arylpropionic acids is well-known to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The pentafluorophenyl group can significantly alter the binding affinity and selectivity for these and other potential targets.
5.1. Cyclooxygenase (COX) Inhibition
Arylpropionic acids are a classic scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, which are key in the biosynthesis of prostaglandins. The introduction of the pentafluorophenyl group could modulate the inhibitory activity and selectivity towards COX-1 and COX-2.
Caption: Potential inhibition of COX-1 and COX-2 by this compound derivatives.
5.2. Experimental Workflow for Screening
A general workflow for the synthesis and screening of a library of this compound derivatives is depicted below.
Caption: A typical workflow for the discovery of bioactive derivatives.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential therapeutic applications. The presence of the pentafluorophenyl moiety is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The provided protocols offer a starting point for the exploration of the chemical space around this scaffold, which may lead to the discovery of new and effective drug candidates. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for the Creation of Self-Assembled Monolayers with Fluorinated Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Fluorinated SAMs, in particular, have garnered significant interest due to their unique properties, including low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability.[1][2] These characteristics are attributed to the strong carbon-fluorine bond and the helical structure of perfluorinated chains.[1] This document provides detailed experimental protocols for the formation and characterization of SAMs using fluorinated acids on various substrates, enabling researchers to create tailored surfaces for a wide range of applications, from anti-fouling coatings to advanced microelectronics.
Principles of Self-Assembly
The formation of a SAM is a spontaneous process driven by the chemical affinity of a specific "head group" in the molecule to a particular substrate. For instance, thiols readily bind to gold surfaces, while phosphonic and carboxylic acids show strong affinity for metal oxide surfaces like silicon oxide and aluminum oxide.[1][3][4] The long alkyl or fluoroalkyl "tail" of the molecule then aligns and packs to minimize free energy, resulting in a dense, ordered monolayer. Fluorination of the tail group significantly alters the surface properties, leading to highly non-polar and low-energy surfaces.[1][5]
Experimental Protocols
Substrate Preparation
A pristine and clean substrate surface is paramount for the formation of a high-quality, well-ordered SAM. The following protocols are recommended for common substrates.
a) Gold (Au) Substrates:
-
Solvent Cleaning: Sonicate the gold substrate sequentially in acetone, isopropanol, and ethanol for 10-15 minutes each to remove organic contaminants.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a piranha solution by mixing concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) in a 3:1 ratio.
-
Immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Rinse the substrate thoroughly with deionized (DI) water and then with ethanol.
-
-
Drying: Dry the substrate under a stream of dry nitrogen gas. The substrate is now ready for SAM deposition.
b) Silicon Oxide (SiO₂) and Aluminum Oxide (Al₂O₃) Substrates:
-
Solvent Cleaning: Sonicate the substrate in acetone, isopropanol, and DI water for 10-15 minutes each.
-
Oxidative Cleaning:
-
Immerse the substrate in a piranha solution (3:1 H₂SO₄:H₂O₂) for 15-20 minutes to remove organic residues and create a fresh, hydroxylated oxide layer.
-
Alternatively, treat the substrate with a UV-Ozone cleaner for 15-20 minutes.
-
-
Rinsing and Drying: Thoroughly rinse the substrate with DI water and dry under a stream of nitrogen.
Preparation of Fluorinated Acid Solution
-
Prepare a 1 mM solution of the desired fluorinated acid (e.g., perfluorodecanoic acid, perfluorooctyl phosphonic acid) in a suitable solvent.[6]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the acid.
Self-Assembly Process
-
Immerse the freshly cleaned substrate into the prepared fluorinated acid solution in a clean, sealed container.[9]
-
To minimize oxygen exposure, which can affect the quality of the SAM, it is recommended to purge the container with an inert gas like nitrogen or argon before sealing.[9]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[9]
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent (e.g., ethanol) to remove any non-covalently bonded molecules.
-
Dry the substrate under a stream of dry nitrogen.
Characterization of Fluorinated SAMs
Several surface-sensitive techniques can be employed to characterize the quality, structure, and properties of the formed SAMs.
Contact Angle Goniometry
This technique measures the static contact angle of a liquid droplet (typically water and hexadecane) on the SAM surface, providing information about its wettability and surface energy. Highly fluorinated SAMs are expected to be both hydrophobic and oleophobic, exhibiting high contact angles for both water and oil.
Protocol:
-
Place a small droplet (1-5 µL) of the probe liquid (e.g., deionized water, hexadecane) onto the SAM-coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple locations on the surface to ensure uniformity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical state of the elements on the surface, confirming the presence and integrity of the fluorinated monolayer.[10][11]
Protocol:
-
Place the SAM-coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the C 1s, F 1s, O 1s, and the relevant substrate peaks (e.g., Au 4f, Si 2p, Al 2p).
-
The C 1s spectrum of a fluorinated acid SAM will show distinct peaks corresponding to C-C/C-H, C-CF₂, and CF₃ groups at characteristic binding energies.[12]
-
The presence of a strong F 1s signal confirms the fluorinated nature of the monolayer.
-
Analysis of the substrate signal attenuation can be used to estimate the thickness of the SAM.[10]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of fluorinated SAMs.
Table 1: Water Contact Angles on Various Fluorinated SAMs
| Fluorinated Molecule | Substrate | Water Contact Angle (θ) |
| Perfluorodecylsilane | Glass | 112°[13] |
| Perfluorodecylsilane | ITO | 112°[13] |
| Fluorinated Alkanethiol (unspecified) | Gold | 115°[1] |
| CF₃(CF₂)₇(CH₂)₁₀SH | Gold | ~117°[6] |
| CF₃(CF₂)₁₃(CH₂)₂P(=O)(OH)₂ | Aluminum | >150° (superhydrophobic) |
Table 2: XPS Data for a Typical Fluorinated Alkanethiol SAM on Gold
| Element | Binding Energy (eV) | Assignment |
| C 1s | ~285.0 | C-C/C-H |
| ~291.0 | CF₂ | |
| ~293.5 | CF₃ | |
| F 1s | ~689.0 | C-F |
| S 2p | ~162.0 | Thiolate-Au bond[10] |
| Au 4f | ~84.0 | Gold Substrate |
Visualizations
Caption: Experimental workflow for the creation and characterization of fluorinated SAMs.
Caption: Schematic of a self-assembled monolayer with a fluorinated acid molecule on a substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. princeton.edu [princeton.edu]
- 4. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. | Semantic Scholar [semanticscholar.org]
- 8. Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Pentafluorophenyl Esters in the Synthesis of Biomaterials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for the synthesis and modification of biomaterials. Their remarkable reactivity and enhanced stability in aqueous environments offer significant advantages over traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1][2][3] This document provides a comprehensive guide to the application of PFP esters in biomaterial synthesis, including detailed experimental protocols, quantitative data, and visual workflows to facilitate their practical implementation in research and development.
The core principle behind the utility of PFP esters lies in the highly electron-withdrawing nature of the pentafluorophenyl group.[4][5] This property renders the carbonyl carbon of the ester exceptionally electrophilic and susceptible to nucleophilic attack by primary and secondary amines, which are abundantly present in biomolecules like proteins and peptides.[4] The subsequent formation of a stable amide bond covalently links the molecule of interest to the biomaterial.[4] Furthermore, the pentafluorophenolate anion is an excellent leaving group, which further accelerates the reaction kinetics.[4][5]
Key Advantages of PFP Esters in Biomaterial Synthesis
The strategic selection of PFP esters for biomaterial synthesis offers several distinct advantages:
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous solutions compared to NHS esters.[2][3][6] This increased stability is crucial when working with valuable biomolecules, as it minimizes the competing hydrolysis reaction and ensures that more of the active ester is available for the desired conjugation.[7]
-
Faster Reaction Kinetics: The electrophilic nature of the PFP ester's carbonyl carbon results in faster reaction rates with amines (aminolysis).[4] This allows for more efficient conjugations, often requiring shorter reaction times or lower concentrations of the labeling reagent.[4][8]
-
Higher Yields and Reproducibility: The combination of enhanced stability and reactivity leads to higher overall conjugation yields and more consistent, reproducible results.[1][8]
-
Favorable Byproduct Profile: The byproduct of the PFP ester conjugation is pentafluorophenol, which is less nucleophilic than the N-hydroxysuccinimide byproduct from NHS ester reactions, minimizing potential side reactions.[3]
-
Site-Specific Conjugation: In some cases, particularly with monoclonal antibodies, PFP esters have demonstrated preferential labeling of specific lysine residues, such as those on the light chain.[2][3] This can lead to more homogeneous bioconjugates with improved properties.[2]
Quantitative Performance Comparison: PFP Esters vs. NHS Esters
The superiority of PFP esters can be quantified through various performance metrics. The following tables summarize key comparative data.
| Parameter | PFP Ester | NHS Ester | Key Findings & References |
| Hydrolytic Stability | Significantly more stable | Prone to rapid hydrolysis | The half-life of PFP esters in aqueous solutions is markedly longer than that of NHS esters, especially at physiological and slightly basic pH.[7][2][6] For instance, a tetrafluorophenyl (TFP) ester, a close analog, has a half-life 3.0 times longer than an NHS ester at pH 8.[7] |
| Reaction Kinetics | Faster aminolysis kinetics | Slower reaction with amines | The pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[7] The relative coupling speed of OPFP esters is significantly higher than other active esters.[9] |
| Antibody Conjugation (LC:HC Ratio) | 1.7:1 | 0.1:1 | PFP esters show a dramatic increase in preferential light-chain labeling of antibodies compared to NHS esters.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of PFP esters in the synthesis and modification of biomaterials.
Protocol 1: General Protein Labeling with a PFP Ester
This protocol describes a general procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)[4][10]
-
PFP ester labeling reagent[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Size-exclusion chromatography column or dialysis cassette (e.g., 10K MWCO)[4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an appropriate buffer like PBS.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester labeling reagent in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).[7] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[11][12]
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each specific application.[7]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[7]
-
Purification: Remove unreacted PFP ester and byproducts using a size-exclusion chromatography column or dialysis equilibrated with the desired storage buffer.
Protocol 2: Surface Modification of a Biomaterial with a PFP Ester-Containing Polymer
This protocol outlines the steps for modifying a biomaterial surface with a polymer containing PFP ester reactive groups.
Materials:
-
Biomaterial substrate with primary amine groups on the surface
-
PFP ester-functionalized polymer (e.g., poly(pentafluorophenyl acrylate))
-
Anhydrous DMF or other suitable organic solvent
-
Amine-containing molecule for subsequent functionalization (e.g., peptide, growth factor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas stream
Procedure:
-
Prepare the PFP-activated Surface: a. Prepare a solution of the PFP ester-functionalized polymer in an anhydrous organic solvent. b. Immerse the amine-functionalized biomaterial substrate in the polymer solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. d. Remove the substrate and rinse thoroughly with the organic solvent to remove any non-covalently bound polymer. e. Dry the PFP-activated substrate under a stream of nitrogen gas.
-
Conjugate the Bioactive Molecule: a. Prepare a solution of the amine-containing bioactive molecule in PBS (pH 7.4). b. Immerse the PFP-activated substrate in the bioactive molecule solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C. d. Remove the substrate and rinse thoroughly with PBS to remove any unbound bioactive molecules. e. Dry the functionalized biomaterial under a stream of nitrogen gas.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of PFP esters in biomaterial synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentafluorophenol and its derivatives [en.highfine.com]
- 10. precisepeg.com [precisepeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
troubleshooting guide for 3-(pentafluorophenyl)propionic acid conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(pentafluorophenyl)propionic acid (PFP-ester) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for conjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical labeling reagents used to form stable amide bonds with primary and secondary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues.[1][2] They are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, because they exhibit greater resistance to hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.[1][2][3][4][5] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.[3][6]
Q2: What is the optimal pH for amine labeling with PFP esters?
The optimal pH for reacting PFP esters with primary amines is generally in the range of 7.2 to 8.5.[1][2][4][7][8] This pH range represents a balance between ensuring the target amine groups are sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently, while minimizing the competing hydrolysis of the PFP ester, which becomes more significant at higher pH levels.[1][8]
Q3: What solvents should be used to dissolve PFP esters?
PFP esters are sensitive to moisture and should be dissolved in an anhydrous (dry) aprotic organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[3][4][6][7][8][9] It is critical to use a high grade of anhydrous solvent, as even trace amounts of water can cause the ester to hydrolyze.[7] Stock solutions of PFP esters should not be prepared for long-term storage due to their susceptibility to degradation.[4][5][9]
Q4: How should PFP esters be stored?
To ensure long-term stability, PFP esters should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[4][7][10] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation inside.[4][10]
Q5: What can be done to stop the conjugation reaction?
To quench the conjugation reaction, a buffer containing primary amines, such as Tris or glycine, can be added to a final concentration of 50-100 mM.[3] This will react with any excess PFP ester, preventing further conjugation to the target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded PFP Ester: The reagent may have hydrolyzed due to improper storage or handling.[4] | Store PFP esters at -20°C with a desiccant and allow the vial to warm to room temperature before opening.[4][10] Always prepare PFP ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[4][7][8][9] |
| Suboptimal pH: The reaction buffer pH may be too low, leading to protonated (and thus unreactive) amines.[4][8] | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2][4][7][8] Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate.[1][8][9] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with the target molecule for the PFP ester.[1][8] | Perform a buffer exchange of your sample into an appropriate amine-free buffer (e.g., PBS) before starting the conjugation.[3][5][8] | |
| Insufficient Molar Excess of PFP Ester: The ratio of PFP ester to the amine-containing molecule may be too low for efficient coupling.[1][8] | Optimize the molar excess of the PFP ester. A 5- to 20-fold molar excess is a good starting point for protein labeling.[3][8] For dilute protein solutions, a higher molar excess may be necessary.[8] | |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Typical reaction times are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive molecules.[2][3][8] If the reaction is slow, consider increasing the incubation time or temperature. | |
| Presence of Side Products | Reaction with Non-target Amines: Buffers or other components in the reaction mixture containing primary amines can react with the PFP ester. | Ensure all buffers are amine-free.[8] If necessary, perform a buffer exchange of your sample into an appropriate buffer like PBS before initiating the coupling reaction.[3][5][8] |
| Poor Solubility of Reagents | Hydrophobicity of PFP Ester or Target Molecule: PFP esters and some biomolecules may have limited solubility in aqueous buffers. | Dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[3][8][9] The final concentration of the organic solvent should typically be less than 10%.[11] |
| Reaction Fails Upon Scale-Up | Increased Chance of Moisture Contamination: Larger volumes and longer preparation times can increase the opportunity for moisture to enter the reaction.[7] | Ensure all solvents and reagents for the scaled-up reaction are rigorously anhydrous and that the reaction vessel is protected from atmospheric moisture.[7] |
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Reaction pH | 7.2 - 8.5[1][2][4][7][8] | Balances amine reactivity and ester stability. Higher pH increases hydrolysis rate.[1][8] |
| Molar Excess of PFP Ester (to Amine) | 5- to 20-fold[3][8] | The optimal ratio should be determined empirically for each specific reaction.[3] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C[2][3][8] | 4°C is recommended for sensitive biomolecules.[2][3][8] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C[2][3][8] | Can be optimized based on the desired degree of labeling.[3] |
| Organic Co-solvent (DMSO or DMF) | < 10% of final reaction volume[11] | Used to dissolve the PFP ester before adding to the aqueous buffer. |
Experimental Protocols
General Protocol for Protein Conjugation with a PFP Ester
This protocol provides a general guideline for the conjugation of a this compound ester to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Conjugation Reaction:
-
Quench the Reaction:
-
Purification:
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for PFP ester conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 14. Purification of prostatic acid phosphatase (PAP) for structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Pentafluorophenyl (PFP) Ester Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the synthesis of pentafluorophenyl (PFP) esters.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they used for amide bond formation?
Pentafluorophenyl esters are highly reactive "active esters" utilized to facilitate the formation of stable amide bonds between carboxylic acids and amines.[1][2] Their utility is derived from the strong electron-withdrawing nature of the pentafluorophenyl group. This characteristic makes the pentafluorophenolate a superior leaving group, which promotes rapid and efficient nucleophilic attack by an amine on the carbonyl carbon.[1][3] This high reactivity often leads to faster reaction kinetics, higher yields, and a reduction in side reactions compared to other active esters.[1][4]
Q2: What are the main advantages of using PFP esters over other coupling methods?
PFP esters offer several distinct advantages:
-
High Reactivity and Speed: Kinetic studies have shown that PFP esters react significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. The relative coupling rate of PFP esters (OPFP) is substantially higher, with a reported ratio of 111:3.4:1, respectively.[3][5]
-
Reduced Side Reactions: The high coupling rate can minimize or eliminate undesirable side reactions.[3] Using pre-formed, purified PFP esters is the most effective way to avoid racemization, which can be a concern with prolonged activation times or the presence of a strong base.[6]
-
Stability: PFP esters are often stable, crystalline solids that are well-suited for applications like automated solid-phase peptide synthesis (SPPS).[4] They are also less susceptible to premature hydrolysis compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters.[1][7][8]
-
Simplified Purification: In some cases, particularly in flow chemistry systems, PFP esters can facilitate peptide bond formation without the need for coupling additives, which simplifies the purification process.[4]
Q3: What is the primary cause of PFP ester degradation?
The primary degradation pathway for PFP esters is hydrolysis.[2] The ester bond can be cleaved by water, which regenerates the original, non-reactive carboxylic acid and pentafluorophenol.[2] This competing reaction reduces the concentration of the active ester available for the desired coupling reaction, leading to lower product yields.[2]
Q4: How should PFP esters and their starting materials be stored?
To ensure long-term stability, PFP esters should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[2][6] It is also crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation on the cold reagent.[6][9]
Q5: What are the optimal pH conditions for coupling a PFP ester with an amine?
The optimal pH range for PFP ester coupling with primary amines is typically between 7.2 and 9.0.[9] A commonly used range is 7.2-8.5.[2][9][10] This pH range ensures that the primary amine is sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently, while minimizing the rate of PFP ester hydrolysis, which increases at higher pH values.[2][9][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation and use of PFP esters.
Problem 1: Low or No PFP Ester Formation
-
Possible Cause: Incomplete activation of the carboxylic acid or degradation of the coupling agent.
-
Solutions:
-
Use Fresh Reagents: Carbodiimide coupling agents like DCC and DIC can degrade over time. Ensure you are using fresh, high-quality reagents.
-
Anhydrous Conditions: Moisture will quench the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1][2]
-
Temperature Control: The addition of carbodiimides is often performed at 0°C to control the reaction rate and minimize side reactions.[1]
-
Check Stoichiometry: Ensure the correct molar equivalents of the carboxylic acid, pentafluorophenol, and coupling agent are used (typically a slight excess of pentafluorophenol and the coupling agent).[1][12]
-
Problem 2: Low Yield During Amide Coupling Reaction
-
Possible Cause: Hydrolysis of the PFP ester.
-
Solutions:
-
Strict Anhydrous Conditions: Use fresh, anhydrous solvents (e.g., DMF, DMSO, DCM).[6][10] DMF can degrade over time to form amines that will react with the PFP ester.[6]
-
Prepare Solutions Fresh: Prepare PFP ester solutions immediately before use. Do not prepare stock solutions for long-term storage, as the PFP ester moiety readily hydrolyzes.[7][9][13]
-
Optimal pH: Verify that the reaction pH is within the optimal 7.2-8.5 range. A pH that is too low will result in the protonation of the amine, reducing its nucleophilicity, while a pH that is too high accelerates hydrolysis.[9][11]
-
Avoid Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the PFP ester. Use amine-free buffers like PBS, HEPES, or bicarbonate buffers.[10][14]
-
Problem 3: Incomplete Coupling (Especially with Sterically Hindered Substrates)
-
Possible Cause: Steric hindrance around the amine or carboxylic acid is slowing down the reaction.
-
Solutions:
-
Extend Reaction Time: Increase the coupling time from the typical 1-4 hours to overnight.[6][15] For sensitive molecules, performing the reaction overnight at 4°C can be beneficial.[9][15]
-
Increase Temperature: Gently heating the reaction (e.g., to 37-50°C) can help overcome the activation energy barrier for sterically hindered substrates.[6]
-
Use an Additive: The addition of 1-hydroxybenzotriazole (HOBt) can accelerate the rate of coupling.[6][16]
-
Double Coupling: After the initial coupling reaction, wash the resin (if applicable) and repeat the coupling step with a fresh solution of the PFP ester.[6]
-
Problem 4: Difficulty in Purifying the PFP Ester (Presence of Urea Byproduct)
-
Possible Cause: When using carbodiimide reagents like DCC or DIC, a urea byproduct (DCU or DIU) is formed. DCU is often difficult to remove completely by filtration.
-
Solutions:
-
Filtration: After the reaction, filter the mixture to remove the precipitated urea. Chilling the reaction mixture can sometimes improve precipitation.[1]
-
Solvent Choice: DCU has low solubility in DCM, which facilitates its removal by filtration. If other solvents are used, solubility might be higher, complicating removal.
-
Purification: The crude PFP ester can be further purified by recrystallization or column chromatography to remove any remaining urea byproduct.[1]
-
Data Presentation
Table 1: General Reaction Parameters for PFP Ester Coupling to Amines
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 9.0[9] | Optimal range is typically 7.2 - 8.5 to balance amine nucleophilicity and ester hydrolysis.[9][10][11] |
| Temperature | 4°C to 37°C[13] | Room temperature (20-25°C) is common. Use 4°C for sensitive molecules.[9] |
| Reaction Time | 30 minutes to overnight[13] | Typically 1-4 hours at room temperature.[9][15] |
| Solvent | Anhydrous DMF, DMSO, DCM, EtOAc, THF[1][4][7][15] | For bioconjugations, dissolve the PFP ester in a minimal amount of dry DMSO or DMF (<10% v/v) and add to the aqueous buffer.[10] |
| Buffers | Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)[10][11] | Avoid buffers containing primary amines like Tris or glycine.[10] |
| Molar Excess of PFP Ester | 2:1 to 10:1 (ester:amine)[10][15] | May need to be higher for dilute solutions.[9] |
Experimental Protocols
Protocol 1: Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid using DCC
This protocol describes a general method for activating a carboxylic acid with pentafluorophenol using N,N'-Dicyclohexylcarbodiimide (DCC).[1]
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.
-
If necessary, purify the PFP ester by recrystallization or column chromatography.[1]
-
Protocol 2: Amide Bond Formation using a PFP Active Ester
This protocol provides a general procedure for coupling a PFP active ester with a primary or secondary amine.[1]
-
Materials:
-
PFP active ester (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)
-
-
Procedure:
-
Dissolve the PFP active ester in the anhydrous solvent.
-
Add the amine to the solution. If the amine is in the form of a salt (e.g., hydrochloride), add the base to liberate the free amine.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., EtOAc).
-
Wash the organic layer with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Visualizations
Caption: Mechanism of PFP ester formation and subsequent amide coupling.
Caption: General experimental workflow for amide synthesis using PFP esters.
Caption: Troubleshooting decision tree for low-yield PFP ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentafluorophenol and its derivatives [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(pentafluorophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(pentafluorophenyl)propionic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method for the synthesis of this compound is the malonic ester synthesis. This route involves the alkylation of a malonate ester, typically diethyl malonate, with a pentafluorobenzyl halide (e.g., pentafluorobenzyl bromide), followed by hydrolysis and decarboxylation to yield the final product.
Q2: What are the primary side products I should be aware of during the synthesis of this compound via the malonic ester route?
A2: The primary side products in the malonic ester synthesis of this compound include:
-
Dialkylated Product: The most common side product is the dialkylated ester, which, after hydrolysis and decarboxylation, forms 2-(pentafluorobenzyl)-3-(pentafluorophenyl)propionic acid.[1][2] This occurs because the mono-alkylated malonic ester intermediate still possesses an acidic proton that can be removed by the base, leading to a second alkylation.[1][3]
-
Unreacted Starting Materials: Residual diethyl malonate and pentafluorobenzyl halide may be present in the crude product.
-
Incomplete Hydrolysis Product: Diethyl 2-(pentafluorobenzyl)malonate may be present if the hydrolysis of the ester groups is incomplete.
-
Incomplete Decarboxylation Product: 2-(pentafluorobenzyl)malonic acid can be a significant impurity if the decarboxylation step does not proceed to completion.
Q3: Can side products arise from the starting materials themselves?
A3: Yes, impurities in the starting materials or their degradation can lead to side products. For instance, pentafluorobenzyl bromide can undergo hydrolysis to form pentafluorobenzyl alcohol. It is also crucial to ensure the purity of the diethyl malonate and the base used.
Q4: What analytical techniques are recommended for identifying and quantifying side products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of your product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired product from non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with an acid modifier like formic or phosphoric acid) is a good starting point for method development.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities.[6] Derivatization of the carboxylic acid group (e.g., to its methyl or ethyl ester) may be necessary to improve its volatility and chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant amount of dialkylated product observed in GC-MS or HPLC. | 1. Use of an insufficient excess of diethyl malonate. 2. Reaction temperature is too high during alkylation. 3. Prolonged reaction time for the alkylation step. | 1. Increase the molar excess of diethyl malonate relative to pentafluorobenzyl bromide (e.g., 2-3 equivalents). 2. Maintain a lower reaction temperature during the alkylation step. 3. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid prolonged heating. |
| Presence of unreacted pentafluorobenzyl bromide. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivation of the malonate enolate. | 1. Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature slightly. 2. Use a freshly prepared solution of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol). Ensure anhydrous conditions to prevent quenching of the enolate. |
| Peak corresponding to diethyl 2-(pentafluorobenzyl)malonate detected. | Incomplete hydrolysis of the ester groups. | 1. Increase the concentration of the base (e.g., NaOH or KOH) used for saponification. 2. Extend the hydrolysis reaction time and/or increase the temperature. Monitor the disappearance of the ester by TLC or HPLC. |
| Impurity identified as 2-(pentafluorobenzyl)malonic acid. | Incomplete decarboxylation of the diacid intermediate. | 1. Ensure the acidification step after hydrolysis is sufficient to fully protonate the dicarboxylate. 2. Increase the temperature during the decarboxylation step. Typically, heating the diacid above its melting point is effective. 3. Perform the decarboxylation in a high-boiling point solvent to ensure a consistent and sufficiently high temperature. |
| Presence of pentafluorobenzyl alcohol. | Hydrolysis of unreacted pentafluorobenzyl bromide during workup. | 1. Ensure complete consumption of the pentafluorobenzyl bromide during the alkylation step. 2. Perform a careful aqueous workup, potentially at a lower temperature, to minimize hydrolysis of any residual alkyl halide. |
Experimental Protocols
A general protocol for the malonic ester synthesis of this compound is provided below. Researchers should optimize the specific conditions for their laboratory setup.
1. Alkylation of Diethyl Malonate:
-
Under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
Diethyl malonate (typically in slight excess) is added dropwise to the sodium ethoxide solution at a controlled temperature (e.g., 0-5 °C).
-
Pentafluorobenzyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
2. Hydrolysis and Decarboxylation:
-
The crude diethyl 2-(pentafluorobenzyl)malonate is refluxed with an excess of a strong base (e.g., aqueous sodium hydroxide) until the hydrolysis is complete (saponification).
-
The reaction mixture is cooled, and any unreacted organic material is removed by extraction with a nonpolar solvent.
-
The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) to a low pH.
-
The resulting dicarboxylic acid may precipitate and can be collected by filtration, or it can be extracted into an organic solvent.
-
The isolated dicarboxylic acid is then heated to induce decarboxylation. This is often achieved by heating the solid above its melting point or by refluxing in a suitable solvent until the evolution of carbon dioxide ceases.
-
The crude this compound is then purified, typically by recrystallization or column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction pathway for the synthesis of this compound via the malonic ester route, along with the key side reactions.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Improve Amide Bond Formation with PFP Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing amide bond formation using pentafluorophenyl (PFP) esters.
Troubleshooting Guide
This section addresses common issues encountered during amide bond formation with PFP esters and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of PFP Ester: PFP esters are moisture-sensitive and can degrade in the presence of water, rendering them inactive.[1][2] | - Use fresh, high-quality PFP ester. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] - Prepare PFP ester solutions immediately before use and do not store them.[2] |
| 2. Suboptimal pH: The reaction pH is outside the optimal range (typically 7.2-8.5). A low pH protonates the amine, reducing its nucleophilicity, while a high pH accelerates PFP ester hydrolysis.[3][4] | - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3] | |
| 3. Inactive Amine: The amine starting material may be of poor quality, or in the form of a salt (e.g., hydrochloride), which is not sufficiently nucleophilic. | - Use a fresh, high-purity amine. - If the amine is a salt, add a non-nucleophilic organic base (e.g., 1.2 equivalents of TEA or DIPEA) to liberate the free amine.[1] | |
| 4. Steric Hindrance: One or both of the coupling partners are sterically hindered, slowing down the reaction rate. | - Increase the reaction time (e.g., up to 24 hours).[2] - Consider a moderate increase in reaction temperature (e.g., to 37°C), while monitoring for potential side reactions.[2] | |
| Presence of Side Products | 1. Reaction with Buffer Components: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target amine for reaction with the PFP ester.[2] | - Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffers.[2] |
| 2. Impurities in Solvents: Solvents like DMF can degrade over time to form amine impurities that react with the PFP ester. | - Use fresh, anhydrous, high-purity solvents. | |
| Poor Solubility of Reactants | 1. PFP Ester Insolubility: The PFP ester is not fully dissolved in the aqueous reaction buffer. | - Dissolve the PFP ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be below 10%.[3] |
| 2. Amine-Containing Molecule Insolubility: The target molecule has poor solubility in the chosen reaction buffer. | - Add a small percentage (5-10%) of an organic co-solvent such as DMSO or DMF to the reaction buffer to improve solubility.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over NHS esters for amide bond formation?
A1: PFP esters offer two primary advantages over N-hydroxysuccinimide (NHS) esters:
-
Superior Hydrolytic Stability: PFP esters are significantly more resistant to hydrolysis in aqueous solutions compared to NHS esters.[4] This increased stability means that more of the active ester is available to react with the target amine, leading to higher reaction yields and better reproducibility.[4]
-
Higher Reactivity: The pentafluorophenyl group is a better leaving group than N-hydroxysuccinimide, which can lead to faster reaction kinetics with amines.[1]
Q2: What is the optimal pH for amide bond formation with PFP esters?
A2: The optimal pH range is typically between 7.2 and 8.5.[3] This range provides a good balance between ensuring the amine is sufficiently deprotonated and nucleophilic, while minimizing the competing hydrolysis of the PFP ester, which becomes more significant at higher pH values.[3]
Q3: How should I store my PFP esters?
A3: PFP esters are moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[2] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[2]
Q4: Can I prepare stock solutions of PFP esters?
A4: It is strongly recommended to prepare solutions of PFP esters immediately before use.[2] They are susceptible to hydrolysis, even in anhydrous organic solvents if trace amounts of water are present. Storing PFP esters in solution will lead to their degradation and a loss of reactivity.[2]
Q5: What can I do if my reaction is slow?
A5: If the reaction is proceeding slowly, you can try the following:
-
Increase Reaction Time: Allow the reaction to proceed for a longer period, for example, overnight at 4°C for sensitive molecules.[3]
-
Add a Mild Base: For solution-phase synthesis, the addition of a mild, non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) can increase the nucleophilicity of the amine and accelerate the reaction.[3]
-
Use a Catalyst in SPPS: For solid-phase peptide synthesis (SPPS), adding 1-hydroxybenzotriazole (HOBt) can catalyze the coupling reaction.[1]
Data Presentation
Table 1: Comparative Performance of PFP Esters and NHS Esters
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Advantage of PFP Ester |
| Relative Coupling Rate | ~111 | 1 (relative to p-Nitrophenyl ester) | Significantly faster reaction kinetics, minimizing side reactions.[1][5] |
| Hydrolytic Stability | More stable in aqueous solutions.[4] | Prone to rapid hydrolysis, especially at pH > 8.[4] | Wider experimental window and higher effective reagent concentration. |
| Optimal Reaction pH | 7.2 - 8.5[3] | 7.0 - 8.5[4] | More robust performance across the optimal pH range due to higher stability. |
Table 2: Recommended Reaction Conditions for PFP Ester Couplings
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and ester stability.[3] |
| Temperature | Room temperature (20-25°C) or 4°C | 4°C is recommended for sensitive biomolecules to minimize degradation.[3] |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | Can be extended for sterically hindered substrates.[2][3] |
| Solvent | Amine-free buffer (e.g., PBS, HEPES) | PFP ester can be pre-dissolved in minimal (<10%) anhydrous DMSO or DMF.[3] |
| Molar Ratio (PFP Ester:Amine) | 2:1 to 10:1 | The optimal ratio should be determined empirically.[3] |
| Additives (Optional) | 10–50 mM TEA or 0.1 M NaHCO₃ (for slow reactions) | Can enhance the reactivity of the amine.[3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a PFP Ester to a Protein
This protocol provides a general method for labeling a protein with a PFP ester-activated molecule.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
PFP ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Allow the vial of PFP ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of PFP ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Slowly add the desired molar excess of the PFP ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.
-
Purify the protein conjugate using a size-exclusion chromatography column to remove unreacted PFP ester and byproducts.
Protocol 2: Synthesis of a PFP Ester from a Carboxylic Acid using DCC
This protocol describes the preparation of a PFP ester from a carboxylic acid and pentafluorophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
Pentafluorophenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the DCC to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for amide bond formation using PFP esters.
Caption: Troubleshooting flowchart for low yield in PFP ester amide bond formation.
References
Technical Support Center: Purification of 3-(Pentafluorophenyl)propionic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(pentafluorophenyl)propionic acid and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.- The solution is not saturated.- Supersaturation has occurred without nucleation.- The solution was cooled too quickly. | - Partially evaporate the solvent to increase the concentration. For a two-solvent system, add more of the anti-solvent.- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" of the Product | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of insoluble impurities.- The solution is too concentrated. | - Add a small amount of a co-solvent in which the compound is highly soluble to lower the melting point of the mixture.- Perform a hot filtration step to remove undissolved material before allowing the solution to cool.- Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is achieved. |
| Low Purity After Recrystallization | - Impurities have a similar solubility profile to the desired compound.- Impurities were trapped within the crystal lattice due to rapid crystallization. | - Re-evaluate the solvent system. Test different solvents or solvent mixtures to maximize the solubility difference between the product and impurities at high and low temperatures.- Ensure slow cooling to allow for the formation of pure crystals. A second recrystallization from a different solvent system may be necessary.[1] |
| Colored Crystals | - Colored impurities are co-precipitating with the product. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling. |
Chromatography Troubleshooting (HPLC & Flash Chromatography)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | - The mobile phase is not optimized for the separation.- The stationary phase is not suitable for the compounds. | - Adjust Mobile Phase Polarity: For normal phase chromatography, if compounds elute too quickly, decrease the polarity of the mobile phase. If they elute too slowly, increase the polarity. The reverse is true for reverse-phase chromatography.- Change Selectivity: Consider switching to a different stationary phase with alternative chemistry (e.g., from a standard C18 to a pentafluorophenyl (PFP) stationary phase for enhanced separation of fluorinated compounds).[2] |
| Peak Tailing (for HPLC) | - Strong interaction between the acidic analyte and residual silanol groups on the silica-based stationary phase.- The pH of the mobile phase is too close to the pKa of the compound.- Column overload. | - Use an end-capped column to minimize silanol interactions.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the sample concentration or injection volume. |
| Low or No Recovery of Compound | - The compound is irreversibly adsorbed onto the stationary phase.- The mobile phase is too weak to elute the compound. | - Switch to a different stationary phase such as alumina or consider a different purification technique like recrystallization.- Increase the elution strength of the mobile phase. |
| Product Decomposes on Silica Gel | - The acidic nature of silica gel is causing the degradation of a sensitive compound. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine or ammonia to the mobile phase.- Consider using a less acidic stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: Common impurities include unreacted starting materials, such as pentafluorobenzene derivatives and the propionic acid side-chain precursor. Byproducts from side reactions, such as over-alkylation or incomplete hydrolysis of an ester precursor, can also be present. Residual solvents from the reaction and workup are also common impurities that need to be removed.
Q2: I am having difficulty finding a suitable solvent for the recrystallization of my this compound derivative. What should I do?
A2: A systematic solvent screening is recommended. Test a range of solvents with varying polarities. For fluorinated propionic acid derivatives, non-polar solvents like hexane, cyclohexane, or petroleum ether can be effective, as the product is often a polar solid that will be soluble at higher temperatures but will precipitate upon cooling.[3] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Q3: My this compound derivative is not retained on a C18 HPLC column. What are my options?
A3: Highly polar compounds may not be well-retained on traditional reverse-phase columns. Consider using a column designed for polar compounds or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). Alternatively, a pentafluorophenyl (PFP) stationary phase can offer different selectivity and may provide better retention for your fluorinated compound.[2]
Q4: How can I remove residual high-boiling solvents from my purified product?
A4: If your compound is stable, heating under high vacuum can be effective. For less stable compounds, lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane can be an option if the compound is not volatile. Another approach is to dissolve the product in a low-boiling solvent in which the high-boiling residual solvent is also soluble, and then re-precipitate the product by adding an anti-solvent.
Experimental Protocols
Protocol 1: Recrystallization of 3-(Aryl)propionic Acid Derivatives
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at room temperature. If it dissolves easily, the solvent is likely too good. A good solvent will require heating to dissolve the compound. Test solvents like hexane, cyclohexane, or petroleum ether.[3]
-
Dissolution: In a larger flask, add the crude product and the chosen solvent in a ratio of approximately 1:3 to 1:4 (mass:volume). Heat the mixture to 45-50 °C with stirring until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool the flask in an ice bath (-8 to -5 °C) to maximize crystal formation.[3] The crystallization process can take from 5 to 24 hours.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the compound has poor solubility in the eluent, dry loading is recommended. To do this, dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[2]
-
Elution: Run the mobile phase through the column and collect fractions. Monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recrystallization of 3-(3-trifluoromethylphenyl)propionic Acid
| Parameter | Value | Reference |
| Recrystallization Solvent | Petroleum ether, n-hexane, or cyclohexane | [3] |
| Crude Product to Solvent Ratio (m/v) | 1:3 to 1:4 | [3] |
| Dissolution Temperature | 45-50 °C | [3] |
| Crystallization Temperature | -8 to -5 °C | [3] |
| Crystallization Time | 10-14 hours | [3] |
| Purity Before Recrystallization | Not specified | |
| Purity After Recrystallization | > 99.7% | |
| Yield | 81-85% |
Visualizations
Caption: Purification workflow decision tree.
Caption: Troubleshooting guide for recrystallization.
References
stability of 3-(pentafluorophenyl)propionic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 3-(pentafluorophenyl)propionic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a fluorinated aromatic carboxylic acid. The pentafluorophenyl group is strongly electron-withdrawing, which influences the acidity and reactivity of the carboxylic acid moiety. Per- and polyfluoroalkyl substances (PFAS), a broad class to which this compound belongs, are known for their high chemical stability.
Q2: How should I prepare an aqueous solution of this compound?
Due to the hydrophobic nature of the pentafluorophenyl group, the solubility in water may be limited. To prepare an aqueous solution, follow these general steps:
-
Start with a small amount of high-purity water (e.g., deionized or Milli-Q).
-
Gradually add the weighed amount of this compound while stirring.
-
If solubility is an issue, gentle warming or sonication can be used.
-
The pH of the solution will be acidic. If a specific pH is required, you can adjust it by adding a base (e.g., NaOH) after the compound has dissolved. Note that forming the carboxylate salt will increase its aqueous solubility.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
-
Temperature: Store solutions at low temperatures (2-8°C) to minimize potential degradation. For long-term storage, consider aliquoting and freezing at -20°C or below to avoid repeated freeze-thaw cycles.
-
Light: Protect the solution from light by using amber vials or storing it in the dark to prevent potential photodegradation.
-
Container: Use well-sealed, inert containers (e.g., glass or polypropylene) to prevent evaporation and contamination. Avoid metal containers or caps with metal liners that could corrode.[1]
Q4: Is this compound expected to be stable in aqueous solutions?
Generally, fluorinated compounds like this compound are chemically robust due to the strength of the carbon-fluorine bond. Aromatic carboxylic acids are also generally stable, though they can undergo decarboxylation at very high temperatures.[2][3] Under typical experimental conditions (neutral or acidic pH, room temperature), significant degradation through hydrolysis of the main structure is not expected. However, the stability can be influenced by factors such as pH, temperature, and the presence of other reactive species in the solution.
Troubleshooting Guides
Issue 1: The compound is not dissolving in water at the desired concentration.
-
Question: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
-
Answer:
-
Verify Solubility Limit: The hydrophobicity of the pentafluorophenyl ring may limit its aqueous solubility. Try preparing a more dilute solution.
-
Increase Solubility: You can increase the solubility by converting the carboxylic acid to its carboxylate salt. Carefully add a base (e.g., 1 M NaOH) dropwise to your suspension until the solid dissolves. This will deprotonate the carboxylic acid, forming a more soluble salt. Be mindful of the final pH of your solution.
-
Use Co-solvents: If your experimental protocol allows, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to aid dissolution before adding it to the final aqueous medium. Note that some organic solvents like DMSO can affect the stability of certain fluorinated compounds over time.[4]
-
Issue 2: I suspect my aqueous solution of this compound is degrading.
-
Question: My experimental results are inconsistent, and I suspect the stock solution of this compound is not stable. How can I check for degradation?
-
Answer: You will need to perform a stability study. The most common method is to use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.
-
Establish a Baseline: Immediately after preparing a fresh solution, run an HPLC analysis to determine the initial concentration and purity. This will be your time-zero reference.
-
Monitor Over Time: Store your solution under your typical experimental conditions. At regular intervals (e.g., daily, weekly), inject an aliquot into the HPLC.
-
Analyze the Data: Look for two key indicators of degradation:
-
A decrease in the peak area of the this compound peak.
-
The appearance of new peaks, which would indicate the formation of degradation products.
-
-
Consider Stress Conditions: To accelerate the identification of potential degradation pathways, you can expose the solution to stress conditions such as elevated temperature, high/low pH, or intense light, and analyze the samples by HPLC.
-
Below is a logical workflow for troubleshooting suspected degradation.
Caption: A flowchart for troubleshooting suspected degradation of this compound solutions.
Data Presentation
Since no published quantitative stability data for this compound in aqueous solutions is available, we provide the following table as a template for your own stability studies.
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures
| Time Point | Storage Condition | Concentration (mg/mL) | % of Initial Concentration | Appearance of Degradation Products (Peak Area %) |
| Day 0 | N/A | Initial Value | 100% | 0% |
| Day 1 | 4°C | |||
| Day 1 | Room Temperature | |||
| Day 7 | 4°C | |||
| Day 7 | Room Temperature | |||
| Day 30 | 4°C | |||
| Day 30 | Room Temperature |
Experimental Protocols
Protocol: Assessing the Stability of an Aqueous Solution of this compound by HPLC
This protocol outlines a general procedure to determine the stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (or other appropriate mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Mobile Phase: Prepare the mobile phase for HPLC analysis. A common starting point for acidic compounds on a C18 column is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
3. Experimental Workflow:
The following diagram illustrates the workflow for the stability assessment.
Caption: A general workflow for conducting a stability study of an aqueous solution using HPLC.
4. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-17 min: Hold at 5% A, 95% B
-
17-20 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 260 nm, to be determined by a UV scan of the compound).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point using the peak area from the HPLC chromatograms.
-
Plot the percentage remaining versus time for each storage condition.
-
The shelf-life can be defined as the time at which the concentration drops to 90% of its initial value.[5]
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 3. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]
- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
how to prevent hydrolysis of pentafluorophenyl active esters during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for professionals using pentafluorophenyl (PFP) active esters in their experiments. Below you will find troubleshooting advice and frequently asked questions to help you prevent unwanted hydrolysis and optimize your reaction outcomes.
Troubleshooting Guide: Preventing PFP Ester Hydrolysis
This guide addresses specific issues you may encounter when working with PFP esters, with a focus on mitigating hydrolysis.
Issue 1: Low or No Product Yield, Suspected Hydrolysis
-
Possible Cause: The PFP ester has prematurely hydrolyzed due to exposure to moisture, rendering it inactive.[1][2] This is the most common cause of low conjugation efficiency.[1]
-
Recommended Solutions:
-
Proper Reagent Handling: PFP esters are moisture-sensitive.[1][3] Always allow the reagent vial to equilibrate to room temperature before opening to prevent atmospheric moisture condensation inside the container.[1][2][3][4]
-
Use Anhydrous Solvents: Dissolve the PFP ester in a high-quality, anhydrous (dry) aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3][4] Trace amounts of water in the solvent can initiate hydrolysis.[4]
-
Prepare Solutions Fresh: Prepare PFP ester solutions immediately before use.[1][2][3] Do not prepare stock solutions for storage, as the ester will degrade over time.[1][3][5]
-
Optimize pH: Maintain the reaction pH within the optimal range of 7.2 to 8.5.[1][2][6][7] While amines are more nucleophilic at higher pH, the rate of PFP ester hydrolysis also increases significantly.[1][2] Avoid pH values above 9.[1]
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in reagent quality or reaction setup is leading to different rates of hydrolysis.
-
Recommended Solutions:
-
Reagent Quality Control: Store PFP esters at -20°C in a tightly sealed container with a desiccant.[1][3] If you suspect reagent degradation, it is best to use a fresh batch.[4]
-
Consistent Mixing: When adding the PFP ester (dissolved in an organic solvent) to your aqueous reaction mixture, ensure gentle but thorough mixing.[1] This helps to disperse the ester quickly, minimizing localized hydrolysis that can occur before it reacts with the target amine.[1]
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Buffer Composition: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers.[1][2][3] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the PFP ester.[1][2][3] If your biomolecule is in an amine-containing buffer, perform a buffer exchange prior to the reaction.[1][2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for PFP esters in aqueous solutions?
The main degradation pathway is hydrolysis. In this reaction, a water molecule attacks the ester, breaking the ester bond. This results in the formation of the original carboxylic acid and pentafluorophenol, both of which are inactive for the desired conjugation reaction.[1]
Q2: How does the stability of PFP esters compare to N-hydroxysuccinimide (NHS) esters?
PFP esters are significantly more resistant to hydrolysis in aqueous solutions than NHS esters.[7][8][9][10] This increased stability provides a larger experimental window, leading to more efficient and reliable conjugations.[7][8] One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[7] The half-life of an NHS ester can be as short as a few minutes at pH 8, whereas PFP esters are more stable under these conditions.[7][9][11]
Q3: What is the optimal pH for reactions involving PFP esters?
The optimal pH range is typically between 7.2 and 8.5.[1][2][4][6][7] This range provides a good balance between ensuring the target primary amines are sufficiently deprotonated (and thus nucleophilic) and minimizing the competing hydrolysis reaction, which becomes more rapid at higher pH levels.[1][2]
Q4: What are the best solvents for dissolving PFP esters?
Anhydrous (dry) dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents.[1][3][4] These aprotic solvents can be made anhydrous and are miscible with the aqueous reaction buffers typically used for bioconjugation.[3][9]
Q5: Can I prepare a stock solution of my PFP ester?
No, it is strongly advised not to prepare stock solutions for storage.[1][2][3][5] Due to their susceptibility to hydrolysis, even in the presence of trace moisture, PFP ester solutions should be prepared immediately before use to ensure maximum reactivity.[1][3]
Data Summary
The stability of active esters is critical for successful conjugation. The following table summarizes the comparative stability and optimal reaction conditions for PFP and NHS esters.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Key Advantage of PFP Ester |
| Hydrolytic Stability | Significantly more stable in aqueous solutions.[7][8][12] One report indicates ~6-fold greater stability than its NHS equivalent.[7] | Prone to rapid hydrolysis, especially as pH increases.[7] Half-life can drop to minutes at pH 8.[7][9][11] | Higher resistance to hydrolysis allows for longer reaction times and better reproducibility.[7] |
| Optimal Reaction pH | 7.2 - 8.5[1][2][6][7] | 7.2 - 8.5. However, hydrolysis significantly accelerates at the higher end of this range.[7] | The broader effective pH range and higher stability provide greater experimental flexibility.[7] |
| Reactivity | Highly reactive towards primary and secondary amines due to the excellent pentafluorophenolate leaving group.[1][12][13] | Reactive, but the desired aminolysis reaction is more compromised by the competing hydrolysis reaction.[7] | A lower rate of hydrolysis leads to a more efficient amidation reaction with the target molecule.[7][12] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein
This protocol outlines a standard method for labeling a protein with a PFP ester-activated molecule.
-
Materials:
-
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.[2][3]
-
Prepare PFP Ester Solution: Equilibrate the PFP ester vial to room temperature before opening.[1][2][4] Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][4][6]
-
Initiate Conjugation: Slowly add the desired molar excess (e.g., 5- to 15-fold) of the PFP ester solution to the protein solution while gently stirring or vortexing.[2][6] The final concentration of the organic solvent should ideally be less than 10%.[14]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.[2][6]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of about 50 mM and incubate for 30 minutes.[4][6]
-
Purify Conjugate: Remove unreacted PFP ester and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.[3][4][6]
-
Visual Guides
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Competing reaction pathways for PFP active esters in aqueous media.
Caption: A logical workflow for troubleshooting PFP ester hydrolysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Refining Purification Techniques for Fluorinated Organic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of fluorine background contamination in a lab setting?
A1: Fluorinated compounds are prevalent in many laboratory materials. Common sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, stir bars, and tubing in HPLC systems.[1][2] Solvents and even atmospheric dust can also introduce fluorine-containing impurities, which is particularly problematic when analyzing trace levels of these substances.[2]
Q2: Why do my fluorinated compounds show poor peak shapes (e.g., tailing) in reverse-phase HPLC?
A2: Poor peak shapes for fluorinated analytes in liquid chromatography can stem from several factors. Secondary interactions between the analyte and the silica backbone of the column are a common cause. Additionally, issues like improper mobile phase pH, insufficient buffer concentration, or column contamination can contribute to peak tailing.[2][3] For basic compounds, a mobile phase pH that is at least two units away from the analyte's pKa often improves peak shape.[4]
Q3: How can I improve the retention of highly polar fluorinated compounds in reverse-phase HPLC?
A3: If your highly polar fluorinated compound elutes in the void volume, consider several strategies. Switching to a 100% aqueous mobile phase may help, provided your column is compatible.[4] Alternatively, using a more retentive column, such as one with a polar-embedded or polar-endcapped stationary phase, can increase retention.[4] For ionizable compounds, adding an ion-pairing reagent to the mobile phase is an effective option.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique specifically designed for retaining and separating highly polar compounds.[4]
Q4: Are there specialized chromatography columns for purifying fluorinated compounds?
A4: Yes, columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, are available and can offer different selectivity compared to standard C8 or C18 columns.[3][5] These phases can engage in multiple types of interactions, including hydrophobic, dipole-dipole, and π-π interactions, which can be advantageous for separating halogenated compounds and positional isomers.[5]
Q5: What is "fluorous chemistry," and how can it be used for purification?
A5: Fluorous chemistry leverages the principle that highly fluorinated compounds have a unique solubility profile, dissolving preferentially in fluorinated solvents.[6] This property can be exploited for purification using techniques like fluorous solid-phase extraction (SPE). In this method, a "fluorous tag" (a highly fluorinated functional group) is temporarily attached to the molecule of interest. The tagged molecule is then selectively retained on a fluorinated stationary phase while non-fluorinated impurities are washed away. The tag is subsequently cleaved to yield the purified compound.
Troubleshooting Guides
Chromatographic Purification (HPLC & Flash Chromatography)
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the target compound from impurities. | Inappropriate column chemistry for fluorinated compounds. | Consider using a column with a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP) which can offer different selectivity.[3] |
| Suboptimal mobile phase composition. | Systematically screen different solvent systems. For reverse-phase, vary the organic solvent (acetonitrile vs. methanol) and the aqueous ratio. Adding a modifier like trifluoroacetic acid (TFA) can improve peak shape for basic compounds.[3][4] | |
| The gradient is not optimized for the separation. | Develop a gradient elution method. Start with a shallow gradient to separate closely eluting compounds and then increase the gradient steepness to elute more strongly retained components.[3] | |
| Analyte peak is tailing or fronting. | Secondary interactions with the column's silica backbone. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] Using an end-capped column can also minimize these interactions.[4] |
| Column overload. | Reduce the amount of sample injected by diluting the sample or decreasing the injection volume.[2] | |
| Target compound elutes in the void volume (in reverse-phase). | The compound is too polar for the stationary phase. | Switch to a more suitable technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[4] Alternatively, use a more retentive reversed-phase column (e.g., with embedded polar groups).[4] |
| Low recovery of the compound from the column. | The compound has poor solubility in the mobile phase. | For flash chromatography, consider using the "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto silica gel or Celite, evaporate the solvent, and load the resulting powder onto the column.[4] |
| Irreversible adsorption to the stationary phase. | Add a competitive agent to the mobile phase. For example, a small amount of a basic modifier like ammonium hydroxide can help elute basic compounds.[4] |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high. | Test a range of solvents with varying polarities and boiling points (e.g., ethanol, ethyl acetate, hexanes, or mixtures).[3] |
| The solution is being cooled too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3] | |
| Purity does not improve after recrystallization. | Impurities have a very similar solubility profile to the product. | Perform a second recrystallization using a different solvent system.[3] If co-crystallization is suspected, an alternative purification method like column chromatography may be necessary.[3] |
| The solution is supersaturated with impurities. | Ensure you are using the minimum amount of hot solvent to dissolve your compound. A hot filtration step can remove insoluble impurities before the cooling and crystallization phase.[3] |
Quantitative Data Summary
The following table summarizes purification data for a representative fluorinated compound, illustrating the effectiveness of different purification techniques.
| Compound | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Fluorinated Morpholine Derivative | Recrystallization (Ethanol) | ~85% | >98% | 75% | [3] |
| Fluorinated Benzimidazole | Flash Chromatography (Silica, Hexane/EtOAc gradient) | ~70% | >95% | 82% | Fictional Example |
| Perfluoroalkyl-tagged Ester | Fluorous SPE (FluoroFlash® Cartridge) | Mixture | >99% | 90% | Fictional Example |
| Fluorinated Pyridine | Preparative HPLC (C18, ACN/H₂O with TFA) | ~90% | >99.5% | 65% | Fictional Example |
Note: Some data points are representative examples to illustrate the table's utility.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography of a Moderately Polar Fluorinated Compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: If the compound has poor solubility in the eluent, use dry loading.[4] Dissolve the crude compound in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated compound.
Protocol 2: Recrystallization of a Fluorinated Aromatic Compound
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] Test small batches with solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and briefly boil the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated carbon.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General troubleshooting workflow for purifying fluorinated compounds.
References
Technical Support Center: Minimizing Peptide Aggregation with Fluorinated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing peptide aggregation during synthesis, with a focus on the application of fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a significant problem in peptide synthesis?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support during solid-phase peptide synthesis (SPPS). This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets. Aggregation is a major cause of synthesis failure, resulting in incomplete coupling and deprotection steps, which in turn leads to low yields and difficult purification of the final product. Hydrophobic sequences are particularly prone to aggregation.
Q2: How do fluorinated amino acids help in minimizing peptide aggregation?
A2: The incorporation of fluorinated amino acids can mitigate peptide aggregation through several mechanisms. The introduction of fluorine atoms can alter the physicochemical properties of the amino acid side chains, such as increasing their hydrophobicity.[1] This can disrupt the formation of the highly ordered β-sheet structures that are responsible for aggregation.[1][2] Furthermore, the unique electronic properties of fluorine can influence the peptide backbone conformation, discouraging the adoption of aggregation-prone structures.[3]
Q3: What are the other benefits of incorporating fluorinated amino acids into peptides?
A3: Beyond minimizing aggregation, incorporating fluorinated amino acids can offer several advantages for therapeutic peptides:
-
Enhanced Stability: Fluorination can increase a peptide's resistance to proteolytic degradation, prolonging its half-life in biological systems.
-
Modulated Bioactivity: The altered conformation and electronic properties of fluorinated peptides can lead to modified binding affinities for their biological targets.
-
Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a peptide, potentially improving its cell permeability.[3]
Q4: Are there any challenges associated with using fluorinated amino acids in SPPS?
A4: While beneficial, the use of fluorinated amino acids can present some challenges. The electron-withdrawing nature of fluorine can sometimes decrease the reactivity of the amino acid, potentially leading to lower coupling yields if not addressed with appropriate coupling reagents and conditions.[4] Additionally, the altered hydrophobicity of the peptide may require optimization of cleavage and purification protocols.
Troubleshooting Guide for Peptide Aggregation
This guide provides a systematic approach to troubleshooting common issues related to peptide aggregation during SPPS, particularly when using fluorinated amino acids.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency or incomplete deprotection | Peptide aggregation on the resin. | * Incorporate Fluorinated Amino Acids: Strategically replace aggregation-prone residues with their fluorinated counterparts (e.g., Leucine with Hexafluoroleucine).* Use Aggregation-Disrupting Solvents: Switch from DMF to NMP or use a mixture of DMF/DCM.[4]* Elevated Temperature: Perform coupling reactions at a higher temperature (microwave synthesis can be effective).[4]* Chaotropic Agents: Wash the resin with a solution of a chaotropic salt like LiCl or NaClO4 before coupling.[5] |
| Resin shrinking or poor swelling | Severe on-resin aggregation. | * Optimize Resin Choice: Use a low-loading resin or a PEG-based resin to increase the distance between peptide chains.* Introduce Backbone Protection: Incorporate Hmb or Dmb protecting groups on the backbone nitrogen of an amino acid to disrupt hydrogen bonding.[5] |
| Difficulty coupling a fluorinated amino acid | Steric hindrance or reduced reactivity of the fluorinated amino acid. | * Use a Stronger Coupling Reagent: Employ more potent coupling reagents like HATU, HBTU, or PyAOP.[4]* Double Coupling: Perform the coupling step twice to ensure complete reaction.* Extended Coupling Time: Increase the coupling reaction time.[4] |
| Poor solubility of the cleaved peptide | The final peptide is prone to aggregation in solution. | * Optimize Cleavage Cocktail: Ensure complete removal of all protecting groups.* Solubilization Agents: Use small amounts of organic solvents (e.g., DMSO, acetonitrile) or denaturants (e.g., guanidine hydrochloride) to dissolve the peptide before purification. |
Quantitative Data Summary
The following tables summarize the impact of incorporating fluorinated amino acids on key peptide properties.
Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Hydrophobicity (ΔG_Hyd, kcal/mol) |
| Leucine | Leu | 131.17 | - |
| Hexafluoroleucine | Hfl | 239.15 | More Hydrophobic than Leu |
| Phenylalanine | Phe | 165.19 | - |
| Pentafluorophenylalanine | Pff | 255.18 | More Hydrophobic than Phe |
Note: The change in hydration free energy (ΔG_Hyd) indicates the hydrophobicity, with more positive values suggesting greater hydrophobicity. The exact values can vary based on the computational model used.[6]
Table 2: Impact of Fluorination on Peptide Synthesis Yield and Purity
| Peptide Sequence | Modification | Crude Yield (%) | Crude Purity (%) |
| (RRWQWRMKKLG) | Standard Synthesis | 71 | Similar to 4-methylpiperidine |
| (RRWQWRMKKLG) | 4-methylpiperidine for Fmoc removal | 70 | Similar to piperidine |
Data from a study comparing different Fmoc deprotection reagents. While not a direct comparison of fluorinated vs. non-fluorinated peptides, it highlights that modifications to the synthesis protocol can have a measurable impact on yield and purity.[7] More direct comparative studies are needed to quantify the yield improvements specifically from incorporating fluorinated amino acids.
Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporating a Fluorinated Amino Acid (e.g., Hexafluoroleucine)
This protocol outlines the manual synthesis of a peptide incorporating a fluorinated amino acid using Fmoc chemistry.
1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin) in a reaction vessel.[8] b. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[9]
2. First Amino Acid Loading (if not pre-loaded): a. Dissolve the first Fmoc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (2.9 equivalents) in DMF.[9] b. Add N,N-Diisopropylethylamine (DIPEA) (3.5-4 equivalents) to the solution.[9] c. Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.[5] d. Wash the resin thoroughly with DMF.
3. Peptide Chain Elongation (Repeating Cycle): a. Fmoc Deprotection: i. Add a 20% solution of piperidine in DMF to the resin.[8] ii. Agitate for 5-10 minutes. Repeat once. iii. Wash the resin thoroughly with DMF. b. Amino Acid Coupling (for standard amino acids): i. Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[9] ii. Add DIPEA (3.5-4 equivalents).[9] iii. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5] iv. Wash the resin with DMF. c. Amino Acid Coupling (for fluorinated amino acid, e.g., Fmoc-Hfl-OH): i. Dissolve Fmoc-Hfl-OH (3 equivalents) and a more potent coupling reagent like HATU (2.9 equivalents) in DMF.[4] ii. Add DIPEA (6-10 equivalents). iii. Pre-activate the mixture for a few minutes before adding it to the resin. iv. Agitate for 2-4 hours, or until a negative Kaiser test is observed.[4] v. Wash the resin with DMF. d. Monitoring: Perform a Kaiser test after each coupling step to ensure complete reaction. A yellow color indicates a complete coupling, while a blue color indicates free amines and an incomplete reaction.
4. Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[10] c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. g. Dry the peptide pellet under vacuum.
5. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Detecting Peptide Aggregation
This assay is used to detect the formation of amyloid-like β-sheet structures, which are characteristic of aggregated peptides.
1. Reagent Preparation: a. ThT Stock Solution: Prepare a stock solution of ThT (e.g., 5 mM) in water and filter it through a 0.22 µm filter. Store in the dark. b. Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
2. Assay Procedure: a. Dilute the peptide samples to the desired concentration in the buffer. b. In a 96-well black, clear-bottom plate, add the peptide solution to each well. c. Add the ThT stock solution to each well to a final concentration of approximately 10-25 µM. d. Include a control well with buffer and ThT only. e. Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to promote aggregation. f. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
3. Data Analysis: a. An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: A general workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A troubleshooting decision tree for addressing peptide aggregation issues.
References
- 1. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Efficient Coupling Reactions with 3-(pentafluorophenyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and efficient coupling with 3-(pentafluorophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: this compound is typically activated and used in two primary types of coupling reactions:
-
Amide Bond Formation: The carboxylic acid is activated, often by converting it to a pentafluorophenyl (PFP) ester, which then readily reacts with primary or secondary amines to form a stable amide bond. PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group.[1][2]
-
Suzuki-Miyaura Cross-Coupling: The pentafluorophenyl group can act as an electrophile in palladium or nickel-catalyzed cross-coupling reactions with boronic acids or their esters.[3][4][5][6] This allows for the formation of carbon-carbon bonds, replacing a fluorine atom on the pentafluorophenyl ring.
Q2: Why are pentafluorophenyl (PFP) esters preferred for activating the carboxylic acid?
A2: PFP esters are highly effective activating groups for several reasons:
-
High Reactivity: The pentafluorophenyl group is a strong electron-withdrawing group, which makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by amines.[2]
-
Excellent Leaving Group: The pentafluorophenolate anion is an excellent leaving group, facilitating the reaction.[2]
-
Stability: PFP esters are generally stable, bench-top reagents that are more resistant to premature hydrolysis compared to other active esters.[2][3]
-
High Coupling Efficiency: Kinetic studies have shown that PFP esters have a significantly higher rate of coupling compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[1]
Q3: Can I directly couple this compound without prior activation?
A3: Direct coupling of carboxylic acids is possible using various coupling reagents that generate the active species in situ. Common reagents for amide bond formation include HATU, HBTU, and EDC/HOBt.[7] However, for challenging couplings, or to ensure high yields and purity, pre-activation to the PFP ester is often a more robust strategy.[8]
Q4: What are the key considerations for catalyst selection in Suzuki-Miyaura coupling of the pentafluorophenyl group?
A4: The choice of catalyst is critical for a successful Suzuki-Miyaura reaction involving an aryl fluoride. Key considerations include:
-
Metal Center: Both Palladium (Pd) and Nickel (Ni) catalysts are effective. Nickel catalysts are often favored for activating the strong carbon-fluorine (C-F) bond.[5][6][9][10]
-
Ligands: Electron-rich and sterically bulky phosphine ligands are often used to promote the oxidative addition of the C-F bond to the metal center.[11] Examples include tricyclohexylphosphine (PCy₃).
-
Catalyst Precursors: Pre-formed catalysts or catalyst systems generated in situ from a palladium or nickel source and a ligand can be used.[3][12]
-
Co-catalysts: For nickel-catalyzed reactions, the addition of metal fluorides like ZrF₄ or TiF₄ can significantly accelerate the reaction.[5][6]
Troubleshooting Guides
Amide Coupling Reactions
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Carboxylic Acid Activation | If using a coupling reagent like EDC/HOBt, switch to a more potent one such as HATU or COMU.[7] Alternatively, pre-form the highly reactive PFP ester of this compound. | The electron-withdrawing nature of the PFP group on the starting material can influence the efficiency of standard coupling reagents. More powerful reagents or pre-activation can overcome this. |
| Poor Nucleophilicity of the Amine | For sterically hindered or electron-deficient amines, increase the reaction temperature (e.g., 40-50 °C) or use a more reactive acylating agent like an acyl fluoride, which can be generated in situ.[7][8] | These amines require more forcing conditions to react efficiently. |
| Presence of Moisture | Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or dry them using standard procedures. | Water can hydrolyze the activated ester intermediate, leading to the starting carboxylic acid and reducing the yield.[7] |
| Incorrect Base | If a base is used (e.g., with HATU), ensure it is a non-nucleophilic base like DIPEA or triethylamine. Avoid nucleophilic bases like pyridine.[13] | Nucleophilic bases can compete with the desired amine in reacting with the activated acid. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Epimerization/Racemization (if chiral centers are present) | Use additives like HOAt or Oxyma Pure, which are known to suppress racemization better than HOBt.[14] Lowering the reaction temperature can also help.[14] | Over-activation of the carboxylic acid can lead to the formation of oxazolone intermediates that are prone to racemization. |
| Reaction with the Pentafluorophenyl Ring | While generally stable, under very harsh conditions or with highly nucleophilic reagents, substitution on the PFP ring could occur. Ensure the reaction conditions are optimized for amide bond formation. | The primary reaction should be the nucleophilic attack at the carbonyl carbon of the activated ester. |
Suzuki-Miyaura Cross-Coupling Reactions
Issue 1: Low or No Cross-Coupling Product
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[15] Consider using a more robust pre-catalyst. | Palladium and nickel catalysts can be sensitive to air and moisture, leading to deactivation. |
| Inefficient C-F Bond Activation | Switch from a palladium to a nickel-based catalyst system, which is often more effective for aryl fluorides.[5][6] Consider adding a co-catalyst like ZrF₄ when using a nickel catalyst.[6] | The C-F bond is the strongest carbon-halogen bond, and its cleavage is often the rate-limiting step. |
| Incorrect Base | Screen different inorganic bases such as K₂CO₃, Na₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better reactivity.[15] | The base plays a crucial role in the transmetalation step of the catalytic cycle. |
| Poor Solubility of Reactants | Use a solvent system that ensures the solubility of all components, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[15] | Poor solubility can lead to slow reaction rates and low yields. |
Issue 2: Homocoupling of the Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| High Catalyst Loading or Temperature | Decrease the catalyst loading and/or the reaction temperature. | These conditions can sometimes favor the unwanted homocoupling side reaction. |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere. | Oxygen can promote the oxidative homocoupling of boronic acids. |
Experimental Protocols
Protocol 1: Activation of this compound to its Pentafluorophenyl Ester
This protocol describes the formation of the PFP ester, a highly reactive intermediate for subsequent coupling reactions.
-
Reagents and Materials:
-
This compound
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pentafluorophenol (1.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
The filtrate contains the desired pentafluorophenyl ester. This can be used directly in the next step or purified by column chromatography.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Pentafluorophenyl Ester
This protocol outlines a general procedure for the cross-coupling of a PFP ester with a boronic acid.[3][16]
-
Reagents and Materials:
-
Pentafluorophenyl ester of the desired carboxylic acid (e.g., from Protocol 1) (1.0 eq)
-
Aryl boronic acid (3.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄) (12 mol%)
-
Sodium carbonate (Na₂CO₃) (4.5 eq)
-
Anhydrous dioxane
-
Schlenk flask or sealed vial
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add the pentafluorophenyl ester (1.0 eq), aryl boronic acid (3.0 eq), Na₂CO₃ (4.5 eq), Pd₂(dba)₃ (3 mol%), and PCy₃HBF₄ (12 mol%).
-
Add anhydrous dioxane to achieve the desired concentration (e.g., 0.25 M).
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pentafluorophenyl imidato palladium(II) complexes: catalysts for Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating 3-(pentafluorophenyl)propionic acid Conjugation Efficiency by HPLC
For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation efficiency is a critical parameter in the development of targeted therapeutics and research tools. The conjugation of small molecules, such as 3-(pentafluorophenyl)propionic acid (PFPPA), to biomolecules like peptides or proteins, requires robust analytical methods to ensure product quality, consistency, and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides an objective comparison of HPLC-based methods with other common analytical techniques for validating the conjugation efficiency of PFPPA. It includes detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques for Conjugation Efficiency
The choice of an analytical method for determining conjugation efficiency depends on various factors, including the properties of the biomolecule and the conjugated small molecule, the desired level of detail, and available instrumentation. While HPLC provides high-resolution separation, other techniques such as UV-Vis Spectroscopy and Mass Spectrometry offer complementary information.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity under denaturing conditions. | Separation based on hydrophobicity under native conditions. | Measures absorbance of light by chromophores. | Measures the mass-to-charge ratio of ionized molecules. |
| Information Provided | Quantification of conjugated and unconjugated species; purity assessment.[1] | Determination of drug-to-antibody ratio (DAR) distribution.[2][3] | Average degree of labeling (DOL). | Precise mass of conjugated and unconjugated species, confirmation of identity.[4] |
| Resolution | High resolution of small molecules and peptides.[1] | High resolution of species with different drug loads.[2] | No separation of different conjugated species. | Very high resolution and specificity.[4] |
| Sample State | Denatured. | Native.[3] | Native. | Denatured or Native. |
| MS Compatibility | Yes, with volatile mobile phases.[4] | Limited, due to high salt concentrations in mobile phases.[3][5] | No. | Direct measurement. |
| Advantages | High resolution, good sensitivity, and applicable to a wide range of molecules.[6] | Preserves the native structure of proteins, ideal for DAR analysis of antibodies.[5] | Simple, rapid, and non-destructive. | Provides unambiguous identification and characterization of conjugates.[4] |
| Limitations | Denaturing conditions may not be suitable for all biomolecules.[6] | May not be suitable for small molecules and peptides; lower resolution than RP-HPLC for these analytes.[2] | Provides an average value, not the distribution of conjugated species; requires distinct chromophores. | Higher cost of instrumentation and more complex data analysis. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the conjugation of PFPPA and its analysis using key analytical methods.
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a general method for the conjugation of a PFP ester-activated small molecule to a peptide containing a primary amine.
Materials:
-
This compound N-hydroxysuccinimide ester (PFPPA-NHS) or other activated PFP ester.
-
Peptide with a free amine group (e.g., a lysine residue or N-terminal amine).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette.
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare the PFPPA Solution: Immediately before use, dissolve the PFPPA-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10-50 mM stock solution.[8]
-
Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFPPA-NHS ester stock solution to the peptide solution while gently vortexing.[9]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[8]
-
Quench the Reaction: Add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted PFPPA and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).[7]
Protocol 2: RP-HPLC Analysis of PFPPA-Peptide Conjugation
This protocol is designed to separate and quantify the unconjugated peptide, the PFPPA-peptide conjugate, and free PFPPA.
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 220 nm (for peptide backbone) and a wavelength specific to the PFPPA if it has a distinct chromophore.
-
Column Temperature: 30°C.
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point and can be optimized for better separation.
Sample Preparation:
-
Dilute the purified conjugate and a sample of the unreacted peptide in Mobile Phase A to a suitable concentration (e.g., 0.1-1 mg/mL).
Data Analysis:
-
Inject the unreacted peptide to determine its retention time.
-
Inject the conjugation reaction mixture (after purification) to identify the peak corresponding to the PFPPA-peptide conjugate (which will have a later retention time than the unconjugated peptide due to increased hydrophobicity).
-
Calculate the conjugation efficiency by comparing the peak area of the conjugated peptide to the total peak area of all peptide-related species (conjugated and unconjugated).
Conjugation Efficiency (%) = [Peak Area of Conjugate / (Peak Area of Conjugate + Peak Area of Unconjugated Peptide)] x 100
Protocol 3: UV-Vis Spectroscopy for Determining Degree of Labeling
This method provides an average measure of the number of PFPPA molecules conjugated to each peptide.
Procedure:
-
Determine Molar Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated peptide at 280 nm and the PFPPA at a distinct wavelength (if available).
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm and the distinct wavelength for PFPPA.
-
Calculate Degree of Labeling (DOL): Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the peptide and the conjugated PFPPA, and from there, the molar ratio.
Mandatory Visualizations
Figure 1. Experimental workflow for PFPPA conjugation and analysis.
Figure 2. Logical relationship of analytical methods and the information they provide.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 4. agilent.com [agilent.com]
- 5. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Pentafluorophenyl (PFP) Esters vs. N-Hydroxysuccinimide (NHS) Esters in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for bioconjugation is a critical step that dictates the efficiency, reproducibility, and overall success of their work. For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard for amine-reactive conjugations. However, the emergence of pentafluorophenyl (PFP) esters presents a compelling alternative with significant advantages, particularly in the context of stability and reactivity in aqueous environments.
This guide provides an objective, data-driven comparison of PFP and NHS esters, offering a comprehensive overview to inform the selection of the optimal chemistry for your bioconjugation needs.
Executive Summary: Stability is Key
The most significant differentiator between PFP and NHS esters is their stability in aqueous solutions, the common medium for bioconjugation reactions. PFP esters exhibit markedly superior resistance to hydrolysis compared to NHS esters.[1][2][3][4][5][6] This enhanced stability of PFP esters provides a wider experimental window, leading to potentially higher conjugation yields and more consistent and reproducible results.[2][4] While both esters react with primary amines to form stable amide bonds, the rapid hydrolysis of NHS esters, especially at neutral to alkaline pH, is a significant drawback that can lead to lower reaction efficiency and the need for a larger excess of the labeling reagent.[1][2][5]
Quantitative Performance Comparison
The superior performance of PFP esters is evident in their hydrolytic stability. While direct side-by-side quantitative comparisons under identical conditions are limited in the literature, the available data consistently supports the enhanced stability of PFP esters.[3]
Table 1: Comparative Hydrolytic Stability of Active Esters
| Feature | PFP Ester | NHS Ester |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions; one study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[2][4] | Prone to rapid hydrolysis, especially as pH increases.[2][5] |
| Half-life at pH 7.0 | Significantly longer than NHS esters (qualitative).[1] | 4-5 hours (at 0°C).[1] |
| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative).[1] | Measured in minutes.[1][5] |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[1] | 10 minutes.[1][4] |
Table 2: Comparative Reactivity and Efficiency
| Feature | PFP Ester | NHS Ester |
| Optimal Reaction pH | 7.0 - 9.0[1] | 7.2 - 8.5[1][2] |
| Reaction Kinetics | High reactivity towards aminolysis.[3] | Very high, but competes with rapid hydrolysis.[1] |
| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) |
| Byproduct Interference | PFP-OH is reported to be less nucleophilic and less likely to interfere with the conjugation reaction.[1] | NHS can be nucleophilic and potentially interfere with the reaction.[1] |
| Site-Selectivity | Can exhibit preferential reactivity with specific lysine residues, such as those on the light chain of antibodies.[2] | Generally less selective, leading to heterogeneous labeling. |
Reaction Pathways: The Competition Between Aminolysis and Hydrolysis
The fundamental reaction for both PFP and NHS esters is a nucleophilic acyl substitution, where a primary amine from a biomolecule attacks the carbonyl carbon of the ester. This desired reaction, termed aminolysis, results in the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).
However, in aqueous environments, water can also act as a nucleophile, leading to the hydrolysis of the ester. This competing reaction inactivates the reagent by converting it to an unreactive carboxylic acid. The superior stability of PFP esters means that the rate of hydrolysis is significantly lower compared to NHS esters, thus favoring the desired aminolysis pathway.
Caption: Competing aminolysis and hydrolysis pathways for active esters.
Experimental Protocols
General Protocol for Protein Labeling with a PFP Ester
This protocol provides a general guideline for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled (in an amine-free buffer)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 5- to 15-fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules. Protect from light if the label is fluorescent.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PFP ester and byproducts using a desalting column or dialysis.
-
Analysis: Determine the degree of labeling (DOL) using an appropriate method, such as UV-Vis spectrophotometry.
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester-activated molecule to a protein.
Materials:
-
NHS ester-activated molecule
-
Protein to be labeled (in an amine-free buffer)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5[7]
-
Anhydrous DMSO or DMF[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[8]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[1] Longer incubation times are generally not recommended due to the rapid hydrolysis of NHS esters.[1]
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.
-
Analysis: Determine the degree of labeling (DOL).
Experimental Workflow Comparison
The enhanced stability of PFP esters allows for a more flexible and robust experimental workflow compared to NHS esters.
Caption: Workflow comparison of PFP and NHS ester bioconjugation.
Conclusion: A Superior Choice for Robust Bioconjugation
The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimide esters for amine-reactive bioconjugation.[3] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[3] For researchers aiming to optimize their bioconjugation strategies, particularly in applications involving sensitive and valuable biomolecules, PFP esters represent a more robust and efficient choice. While NHS esters remain a viable option for certain applications, the clear advantages of PFP esters in terms of stability and efficiency make them the preferred choice for demanding applications in drug development, diagnostics, and fundamental research.[1]
References
A Head-to-Head Battle of Surface Chemistry: 3-(pentafluorophenyl)propionic acid versus Alternative Linkers for Robust Surface Functionalization
For researchers, scientists, and drug development professionals, the choice of linker for surface functionalization is a critical decision that dictates the performance, stability, and reliability of assays, sensors, and drug delivery systems. This guide provides an objective comparison of 3-(pentafluorophenyl)propionic acid (PFPPA) against other commonly used linkers, supported by experimental data and detailed protocols to inform your selection process.
At the heart of many biological and pharmaceutical applications lies the precise immobilization of molecules onto a solid support. The linker, a molecular bridge between the surface and the molecule of interest, plays a pivotal role in this process. An ideal linker ensures a stable attachment, maintains the biological activity of the immobilized molecule, and minimizes non-specific binding.
This compound has emerged as a powerful tool in the surface functionalization toolbox. Its utility stems from the unique properties of the pentafluorophenyl (PFP) group, which, when activated, forms a highly reactive PFP ester. This guide will delve into the performance of PFPPA-derived surfaces in comparison to traditional and alternative linker systems.
Performance Comparison of Surface Functionalization Linkers
The selection of an appropriate linker is highly dependent on the substrate material (e.g., gold, silica, polymer) and the specific application. Below is a comparative overview of PFPPA against other prevalent linker chemistries.
| Linker System | Substrate(s) | Key Advantages | Key Disadvantages |
| This compound (PFPPA) followed by EDC/NHS activation | Gold, Silica, Polymers | High Reactivity & Stability: PFP esters are more resistant to hydrolysis than NHS esters, leading to more efficient and reproducible conjugation in aqueous environments.[1][2][3] Versatility: The carboxylic acid terminus can be activated to react with a wide range of amine-containing molecules. | Multi-step Process: Requires an initial surface modification with PFPPA followed by an activation step. |
| Thiol-based Linkers (e.g., Mercaptopropionic Acid) | Gold | Strong Au-S Bond: Forms stable self-assembled monolayers (SAMs) on gold surfaces. Well-established Chemistry: A vast body of literature and protocols are available. | Susceptible to Oxidation: The thiol group can oxidize over time, potentially leading to monolayer instability.[1] Limited to Gold Surfaces: Primarily used for functionalizing gold and some other noble metal surfaces. |
| Silane-based Linkers (e.g., APTES) | Silica, Glass, Metal Oxides | Covalent Si-O-Si Bonds: Forms robust covalent bonds with hydroxylated surfaces. Versatile Functional Groups: Available with a variety of terminal groups (amine, epoxy, etc.). | Sensitivity to Water: The silanization process is sensitive to the presence of water, which can lead to polymerization in solution and non-uniform surface coverage. Potential for Multilayer Formation: Can form disordered multilayers if not carefully controlled. |
| NHS-Ester Terminated Linkers | Gold, Silica | Direct Amine Reactivity: Allows for a one-step conjugation of amine-containing molecules without a separate activation step. | Hydrolytic Instability: NHS esters are highly susceptible to hydrolysis in aqueous environments, which can significantly reduce conjugation efficiency.[1][2][3] |
Quantitative Performance Data
Direct quantitative comparisons of PFPPA with other linkers for surface functionalization are often application-specific. However, the known properties of PFP esters versus NHS esters provide a strong indication of their relative performance in surface immobilization.
| Performance Metric | PFP Ester-functionalized Surface | NHS Ester-functionalized Surface | Thiol-functionalized Gold Surface | Silane-functionalized Silica Surface |
| Hydrolytic Stability of Active Ester | High[1][2][3] | Low[1][2][3] | N/A | N/A |
| Reactivity towards Amines | High[4] | High (but competes with hydrolysis)[5] | N/A | N/A |
| Typical Protein Immobilization Density | Moderate to High | Variable (can be lower due to hydrolysis) | Moderate to High[1] | Moderate to High |
| Stability of Surface Attachment | High (dependent on initial linker-surface bond) | High (dependent on initial linker-surface bond) | High (Au-S bond)[1] | High (Si-O-Si bond) |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a carboxyl-terminated SAM on a gold surface using a thiol-based linker with a PFPPA head group, which can then be activated. For the purpose of this guide, we will adapt a general thiol-on-gold protocol for a PFPPA-containing thiol.
Materials:
-
Gold-coated substrate (e.g., glass slide, SPR chip)
-
This compound-terminated alkanethiol
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with DI water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
SAM Formation: Immediately immerse the clean, dry gold substrate into a freshly prepared 1 mM solution of the PFPPA-terminated alkanethiol in anhydrous ethanol.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
The surface is now ready for characterization or subsequent activation and protein immobilization.
Protocol 2: Activation of Carboxyl-Terminated Surfaces and Protein Immobilization
This protocol details the activation of a PFPPA-functionalized surface using EDC/NHS chemistry to enable the covalent immobilization of proteins.
Materials:
-
PFPPA-functionalized substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1 M ethanolamine or 1% BSA in PBS, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation Solution Preparation: Prepare a fresh solution of 100 mM NHS and 400 mM EDC in the Activation Buffer immediately before use.
-
Surface Activation: Immerse the PFPPA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
Rinsing: Briefly rinse the activated substrate with the Activation Buffer to remove excess EDC and NHS.
-
Protein Immobilization: Immediately immerse the activated substrate in the protein solution. The concentration of the protein will depend on the specific application and should be optimized. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: To deactivate any remaining active ester groups and prevent non-specific binding, immerse the substrate in the blocking buffer for 30 minutes at room temperature.
-
Washing: Wash the substrate thoroughly with the wash buffer to remove any non-covalently bound protein and blocking agents.
-
The protein-immobilized surface is now ready for use.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes.
References
- 1. Regio- and Chemoselective Immobilization of Proteins on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Peptide Functionalization of Gold Nanoparticles for the Detection of Carcinoembryonic Antigen in Blood Plasma via SPR-Based Biosensor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: Characterization of 3-(pentafluorophenyl)propionic acid Modified Surfaces using X-ray Photoelectron Spectroscopy
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for a wide range of applications, from biosensors to drug delivery systems. This guide provides a detailed comparison of surfaces modified with 3-(pentafluorophenyl)propionic acid (PFPPA) and other common surface modification agents, with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS).
The ability to tailor surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity, is crucial for the successful development of advanced materials and medical devices. PFPPA is a popular choice for surface modification due to the unique properties of its pentafluorophenyl group, which can participate in highly efficient covalent coupling chemistries. XPS is an indispensable surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material, making it ideal for verifying the success and quality of surface modifications.
Comparison of Surface Modifications: PFPPA vs. Alternatives
To provide a clear comparison, this guide focuses on the XPS characterization of surfaces modified with PFPPA and two common alternatives: a generic alkylsilane (e.g., octadecyltrichlorosilane, OTS) and an alkylphosphonic acid (e.g., octadecylphosphonic acid, ODPA). These alternatives are frequently used to create well-defined self-assembled monolayers (SAMs) on various substrates.
| Surface Modifier | Key XPS Signatures | Expected Atomic Concentrations (on SiO2/Si) | Advantages | Common Applications |
| This compound (PFPPA) | High-resolution F 1s peak (~688-689 eV), distinct C 1s peaks for C-C/C-H, C-O, C=O, and C-F bonds. | F: ~15-20%, C: ~60-70%, O: ~10-15% | Provides reactive sites for covalent immobilization of biomolecules, high chemical stability. | Biosensors, protein immobilization, cell culture substrates. |
| Alkylsilane (e.g., OTS) | High-resolution Si 2p peaks for Si-O-Substrate and Si-C, dominant C 1s peak from the alkyl chain. | C: ~70-80%, Si: ~5-10%, O: ~10-15% | Forms dense, well-ordered monolayers on hydroxylated surfaces, tunable wettability. | Anti-fouling coatings, lubrication, microelectronics. |
| Alkylphosphonic Acid (e.g., ODPA) | High-resolution P 2p peak (~133-134 eV), dominant C 1s peak from the alkyl chain. | C: ~70-80%, P: ~2-5%, O: ~15-20% | Strong binding to metal oxide surfaces, forms robust and stable monolayers. | Corrosion inhibition, modification of metal implants, organic electronics. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface modifications. Below are representative procedures for modifying a silicon wafer with a native oxide layer with PFPPA and for the subsequent XPS analysis.
Protocol 1: Surface Modification with this compound (PFPPA)
This protocol describes the formation of a PFPPA self-assembled monolayer on a silicon oxide surface.
-
Substrate Preparation: Silicon wafers are cleaned by sonication in acetone, followed by isopropanol, and finally deionized water (10 minutes each). The wafers are then dried under a stream of nitrogen gas. To generate a fresh, hydroxylated surface, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. The wafers are then thoroughly rinsed with deionized water and dried with nitrogen.
-
SAM Formation: A 1 mM solution of PFPPA is prepared in anhydrous toluene. The cleaned and dried silicon wafers are immersed in the PFPPA solution for 24 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.
-
Rinsing and Curing: After immersion, the wafers are removed from the solution and rinsed thoroughly with fresh toluene to remove any physisorbed molecules. The wafers are then sonicated in toluene for 5 minutes. Finally, the modified wafers are cured in an oven at 120°C for 1 hour to promote covalent bond formation.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS analysis is performed to confirm the successful deposition and determine the chemical composition of the PFPPA layer.
-
Instrumentation: A commercial XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used for the analysis. The analysis is conducted under ultra-high vacuum conditions (<10⁻⁸ mbar).
-
Survey Scan: A wide energy range survey scan (0-1100 eV) is acquired to identify all the elements present on the surface. This scan is typically performed with a pass energy of 160 eV.
-
High-Resolution Scans: High-resolution scans of the C 1s, O 1s, F 1s, and Si 2p regions are acquired to determine the chemical states and quantify the elemental composition. These scans are typically performed with a pass energy of 20 eV.
-
Data Analysis: The acquired spectra are charge-corrected by setting the adventitious C 1s peak to 284.8 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states. Atomic concentrations are calculated from the peak areas using relative sensitivity factors provided by the instrument manufacturer.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for surface modification and subsequent XPS characterization.
A Researcher's Guide to Confirming Pentafluorophenyl Group Incorporation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of a pentafluorophenyl (PFP) group into a molecule is a critical step that requires robust analytical confirmation. The unique electronic properties of the PFP group can significantly influence a molecule's reactivity, stability, and biological activity. This guide provides a comprehensive comparison of the primary analytical techniques used to verify its presence, offering objective performance evaluations and supporting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct View of Fluorine
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as one of the most powerful and direct methods for confirming the incorporation of PFP groups. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it highly sensitive to the NMR experiment, providing sharp, well-resolved signals and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3]
Quantitative Data
The hallmark of a PFP group in a ¹⁹F NMR spectrum is a set of three distinct signals corresponding to the ortho, meta, and para fluorine atoms, each with characteristic chemical shifts and coupling constants.
| Fluorine Position | Typical Chemical Shift (δ) Range (ppm) vs. CFCl₃ | Typical Coupling Constants (J) (Hz) |
| ortho (F₂, F₆) | -145 to -165 | ³J(F₂-F₃) ≈ 19-21 Hz (doublet of triplets or multiplet) |
| para (F₄) | -155 to -175 | ⁴J(F₄-F₃) ≈ 19-21 Hz (triplet) |
| meta (F₃, F₅) | -160 to -180 | ⁵J(F₃-F₄) ≈ 4-8 Hz (triplet of doublets or multiplet) |
Note: Chemical shifts can be influenced by the solvent and the nature of the substituent attached to the PFP ring.[4][5][6]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Reference the spectrum using an internal or external standard, commonly CFCl₃ (δ = 0 ppm) or a secondary standard like trifluorotoluene.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
If the signals are complex, consider acquiring a ¹⁹F{¹H} decoupled spectrum to simplify the multiplets by removing couplings to protons.
-
For unambiguous assignment, 2D NMR experiments such as ¹⁹F-¹⁹F COSY can be employed to establish through-bond correlations between the different fluorine nuclei.
-
-
Data Analysis:
-
Process the spectrum to obtain the chemical shifts (δ) for each fluorine signal.
-
Integrate the signals to confirm the 2:1:2 ratio of ortho:para:meta fluorines.
-
Analyze the multiplicity and measure the coupling constants (J) to confirm the substitution pattern.
-
Figure 1: Experimental workflow for ¹⁹F NMR spectroscopy.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for confirming the molecular weight of a compound, and its fragmentation pattern can provide strong evidence for the presence of a PFP group. The high mass of the five fluorine atoms leads to a significant increase in the molecular weight upon incorporation, which is readily detected.
Quantitative Data
The primary quantitative data from MS is the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
| Ion Type | Description | Expected m/z |
| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | Calculated molecular weight of the PFP-containing compound. |
| [M - C₆F₅]⁺ | Loss of the pentafluorophenyl group. | Molecular weight of the remaining fragment. |
| [C₆F₅]⁺ | The pentafluorophenyl cation. | 167 |
| [C₅F₃]⁺ | Loss of CF₂ from the PFP cation. | 117 |
Note: The fragmentation pattern is highly dependent on the ionization method (e.g., EI, ESI) and the overall structure of the molecule.[7][8][9][10][11]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electron Ionization (EI) for volatile compounds, Electrospray Ionization (ESI) for less volatile or polar compounds).
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z with the calculated molecular weight.
-
Analyze the fragmentation pattern for characteristic losses and fragments associated with the PFP group.
-
Figure 2: Experimental workflow for Mass Spectrometry.
X-ray Crystallography: The Definitive Structure
For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous proof of the incorporation and exact location of the PFP group within the molecule's three-dimensional structure. It is considered the "gold standard" for structural elucidation.[12][13][14][15]
Quantitative Data
X-ray crystallography yields precise measurements of bond lengths and angles.
| Parameter | Typical Value |
| C-F Bond Length | 1.33 - 1.36 Å |
| C-C Bond Length (in PFP ring) | 1.37 - 1.40 Å |
| C-C-C Bond Angle (in PFP ring) | ~120° |
Note: These values can vary slightly depending on the molecular environment and crystal packing forces.[16][17]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step.
-
Data Collection:
-
Mount a single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
-
Data Analysis:
-
Analyze the final refined structure to confirm the connectivity of the PFP group.
-
Measure bond lengths and angles to ensure they are within expected ranges.
-
Figure 3: Experimental workflow for X-ray Crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Vibrations
FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups. For PFP-containing compounds, the characteristic C-F stretching and aromatic ring vibrations can serve as diagnostic markers.[18][19][20][21][22][23][24]
Quantitative Data
FTIR provides information on the vibrational frequencies of bonds.
| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
| C-F Stretching | 1100 - 1400 | Strong |
| Aromatic C=C Stretching | 1500 - 1650 | Medium to Strong |
| Aromatic C-H Bending (out-of-plane) | 675 - 900 | Medium to Strong |
Note: The exact positions of these bands can be influenced by the molecular structure and intermolecular interactions.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr) or use an ATR accessory.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum (of air or the pure solvent).
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for C-F stretching and aromatic ring vibrations.
-
Compare the spectrum to that of the starting material to identify new peaks corresponding to the PFP group.
-
Figure 4: Experimental workflow for FTIR Spectroscopy.
Elemental Analysis: Quantifying Fluorine Content
Elemental analysis provides the percentage composition of elements in a compound. For PFP-containing molecules, determining the fluorine content can be a valuable confirmation of successful incorporation.
Quantitative Data
The primary output is the weight percentage of fluorine in the sample, which is compared to the theoretical value.
Formula for Theoretical Fluorine Percentage:
%F = (5 * Atomic Weight of F) / (Molecular Weight of the PFP-containing compound) * 100
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Analysis:
-
Data Analysis:
-
The experimental percentage of fluorine is compared to the calculated theoretical percentage.
-
A close correlation provides strong evidence for the correct elemental composition.
-
Figure 5: Information provided by each analytical technique.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Best For |
| ¹⁹F NMR Spectroscopy | Highly sensitive and quantitative. Provides detailed structural information about the fluorine environment.[28][29][30] | Requires a relatively pure sample. Can be complex to interpret without expertise. | Routine confirmation and detailed structural analysis in solution. |
| Mass Spectrometry | High sensitivity. Provides accurate molecular weight. Fragmentation can confirm the presence of the PFP moiety.[31] | Does not provide information on the location of the PFP group in isomers. Fragmentation can be complex. | Rapid confirmation of molecular weight and presence of the PFP fragment. |
| X-ray Crystallography | Provides unambiguous, definitive 3D structure.[32] | Requires a single crystal of sufficient quality, which can be difficult to obtain. Not applicable to non-crystalline materials. | Absolute proof of structure and stereochemistry. |
| FTIR Spectroscopy | Fast, simple, and inexpensive. Good for rapid screening. | Provides limited structural information. C-F stretches can overlap with other vibrations in the fingerprint region. | Quick check for the presence of C-F bonds and the PFP aromatic ring. |
| Elemental Analysis | Provides quantitative confirmation of the elemental composition. | Requires a highly pure sample. Does not provide structural information. Can be destructive. | Verifying the overall elemental formula of a pure compound. |
References
- 1. biophysics.org [biophysics.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scribd.com [scribd.com]
- 12. For the love of X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theorchem.ru [theorchem.ru]
- 17. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. epa.gov [epa.gov]
- 27. pub.norden.org [pub.norden.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Propionic Acids for Researchers and Drug Development Professionals
An objective comparison of the chemical reactivity and biological implications of introducing fluorine to the propionic acid scaffold, supported by experimental data.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1][2] This guide provides a comprehensive comparison of the reactivity of fluorinated and non-fluorinated propionic acids, offering valuable insights for researchers and professionals in drug development and chemical synthesis. We will explore key differences in acidity, reactivity in common organic transformations, and potential biological implications, supported by experimental data and detailed protocols.
Acidity and Deprotonation: The Inductive Effect of Fluorine
The most significant impact of fluorination on propionic acid is the dramatic increase in acidity, as quantified by the pKa value. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion (conjugate base).[3] A more stable conjugate base corresponds to a stronger acid and a lower pKa value.
The position of the fluorine atom relative to the carboxyl group is also critical; the closer the fluorine atom, the more pronounced the effect on acidity.[3]
| Compound | Chemical Formula | pKa Value |
| Propionic Acid | CH₃CH₂COOH | 4.87[3] |
| 3-Fluoropropionic Acid | FCH₂CH₂COOH | ~3.89 (Predicted)[3] |
| 2-Fluoropropionic Acid | CH₃CHFCOOH | ~2.68 (Predicted)[3] |
| 2,2-Difluoropropionic Acid | CH₃CF₂COOH | 1.22 ± 0.03[3] |
Table 1: Comparison of pKa values for propionic acid and its fluorinated analogs.
This enhanced acidity means that under physiological conditions (pH ~7.4), fluorinated propionic acids will exist almost exclusively in their deprotonated, anionic form, which can have significant implications for their biological activity, membrane permeability, and interaction with biological targets.
Experimental Protocol: Determination of pKa via Titration
The pKa of a carboxylic acid can be determined experimentally by titration with a strong base, such as sodium hydroxide (NaOH), while monitoring the pH.
Materials:
-
Carboxylic acid of interest (e.g., propionic acid, 2-fluoropropionic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare a solution of the carboxylic acid of a known concentration (e.g., 0.1 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker with a magnetic stir bar and begin stirring.
-
Record the initial pH of the solution.
-
Slowly add the NaOH solution from the buret in small, known increments.
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point has been passed.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steep part of the titration curve.[3]
Reactivity in Organic Synthesis
The electron-withdrawing nature of fluorine also influences the reactivity of the carboxyl group in common synthetic transformations such as esterification and amidation. By pulling electron density away from the carbonyl carbon, fluorine makes it more electrophilic and thus more susceptible to nucleophilic attack.
Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis.[4][5]
Caption: Comparative workflow of Fischer esterification.
This protocol is for the Fischer esterification of propionic acid with ethanol to yield ethyl propionate. A similar procedure can be adapted for fluorinated propionic acids, though reaction times may vary.
Materials:
-
Propionic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, combine propionic acid and an excess of ethanol (e.g., a 1:3 molar ratio).[5]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[6][7]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water to remove excess ethanol and sulfuric acid.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ethyl propionate.[4]
Amidation
Amide bond formation is a critical reaction in peptide synthesis and the creation of many pharmaceuticals. Similar to esterification, the reactivity of propionic acid derivatives in amidation reactions is enhanced by fluorination. While direct amidation of carboxylic acids is possible, it often requires harsh conditions. A more common laboratory-scale approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.
Caption: Comparative workflow for amide synthesis.
The electron-withdrawing fluorine atom in a fluorinated propionyl chloride would make the carbonyl carbon significantly more electrophilic than in propionyl chloride, leading to a more rapid reaction with an amine.
This protocol describes the synthesis of propionamide from propionyl chloride and ammonia.
Materials:
-
Propionyl chloride
-
Ammonia solution (e.g., aqueous NH₃·H₂O)
-
Beaker or flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a flask, cool an aqueous solution of ammonia in an ice bath.
-
Slowly add propionyl chloride dropwise to the cold, stirred ammonia solution.[8] This reaction is exothermic and should be controlled.
-
Continue stirring at room temperature for approximately 30 minutes.[8]
-
The propionamide can be isolated by concentrating the reaction mixture and purifying the residue, for example, by recrystallization from ethanol.[8]
Biological Activity and Signaling Pathways
Propionic acid is a short-chain fatty acid (SCFA) produced by gut microbiota and is known to be a ligand for G-protein coupled receptors (GPCRs), particularly GPR43 (also known as FFAR2).[9][10] Activation of GPR43 by propionate can trigger various downstream signaling cascades, influencing metabolic processes and immune responses.[9][11]
Caption: GPR43 signaling pathway activated by propionic acid.
The introduction of fluorine can significantly alter the biological activity of a molecule by affecting its binding affinity to target receptors, metabolic stability, and membrane permeability.[1][12] While specific studies directly comparing the GPR43 agonistic activity of fluorinated versus non-fluorinated propionic acids were not identified in the initial search, it is plausible that fluorinated analogs could also act as GPR43 modulators. The increased acidity and altered electronic profile of the fluorinated molecules could potentially lead to differences in binding affinity and signaling outcomes. Further experimental investigation is required to elucidate these effects.
Conclusion
Fluorination of propionic acid has a profound and predictable impact on its chemical reactivity. The strong inductive effect of fluorine significantly increases acidity and enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity in nucleophilic acyl substitution reactions such as esterification and amidation. These predictable modifications to chemical properties are invaluable in the field of drug discovery and development, where fine-tuning of a molecule's characteristics is paramount. While the precise biological implications of fluorinating propionic acid require further dedicated study, the foundational principles of its altered reactivity provide a strong basis for the rational design of novel therapeutic agents. This guide provides researchers with the fundamental data and experimental frameworks to explore the potential of fluorinated propionic acid derivatives in their work.
References
- 1. zjwintime.com [zjwintime.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 7. uakron.edu [uakron.edu]
- 8. Propionamide synthesis - chemicalbook [chemicalbook.com]
- 9. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 11. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
A Head-to-Head Comparison: Validating Peptide Conjugates with PFP Linkers using LC-MS/MS
For researchers, scientists, and drug development professionals, the precise and stable conjugation of peptides is paramount for the development of novel therapeutics and research reagents. The choice of linker chemistry is a critical determinant of a conjugate's performance. This guide provides an objective comparison of pentafluorophenyl (PFP) ester linkers with other common alternatives, supported by experimental data, and details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the comprehensive validation of the resulting peptide conjugates.
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the traditionally used N-hydroxysuccinimide (NHS) esters for amine-reactive conjugations. The primary advantage of PFP esters lies in their significantly greater resistance to hydrolysis in aqueous environments, which translates to higher reaction efficiencies and a wider experimental window.[1][2][3] While NHS esters are prone to rapid degradation, especially at neutral to alkaline pH, PFP esters offer enhanced stability, leading to more consistent and reproducible conjugation outcomes.[3][4]
Quantitative Performance Comparison of Amine-Reactive Linkers
The selection of a linker should be guided by quantitative metrics of stability and reactivity. The following tables summarize the key performance differences between PFP esters and the more common NHS esters.
Table 1: Hydrolytic Stability of PFP vs. NHS Esters
| Feature | PFP Ester | NHS Ester | Advantage of PFP Linker |
| General Hydrolytic Stability | Significantly more stable in aqueous solutions.[3] | Prone to rapid hydrolysis, especially as pH increases.[4] | Higher resistance to hydrolysis allows for longer reaction times, improved reproducibility, and potentially higher yields.[3] |
| Relative Stability | Approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[3] | More of the reagent is available to react with the target amine rather than water. | |
| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters (qualitative).[1] | 4-5 hours.[1] | Provides a much wider window for performing the conjugation reaction. |
| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative).[1] | Measured in minutes.[1][5] | Greater flexibility in reaction setup and less reagent loss. |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[1] | 10 minutes.[6] | Allows for reactions at slightly alkaline conditions with greater stability. |
Table 2: Reaction Conditions and Efficiency
| Feature | PFP Ester | NHS Ester | Other Alternatives (Maleimide, Click Chemistry) |
| Optimal Reaction pH | 7.2 - 8.5[7] | 7.2 - 8.5[1] | Maleimide: 6.5-7.5 (for thiols); Click Chemistry: Varies (often near neutral) |
| Reaction Speed | High[1] | Very high, but competes with rapid hydrolysis.[1] | Maleimide: Rapid; Click Chemistry: Can be very rapid (CuAAC) |
| Overall Conjugation Yield | Generally higher due to superior stability.[1][2] | Can be lower due to the competing hydrolysis reaction.[1] | Click Chemistry: Often near-quantitative yields; Maleimide: High yields with thiols. |
| Byproduct Interference | Low; pentafluorophenol is a poor nucleophile.[1] | Moderate; N-hydroxysuccinimide can be reactive.[1] | Varies depending on the specific chemistry. |
| Specificity | Can exhibit preferential reactivity with specific lysine residues.[1][4] | Generally less selective for specific lysines. | Maleimide: Highly specific for thiols; Click Chemistry: Bio-orthogonal, highly specific. |
Visualizing the Conjugation and Validation Workflow
The following diagrams illustrate the chemical reaction for peptide conjugation using a PFP linker and the general workflow for LC-MS/MS validation.
References
performance comparison of different fluorinated derivatization reagents in mass spectrometry
For researchers, scientists, and drug development professionals striving for enhanced sensitivity and improved chromatographic performance in mass spectrometry, chemical derivatization is a cornerstone technique. Among the various derivatization agents, fluorinated reagents stand out for their ability to significantly increase the volatility and detectability of a wide range of analytes. This guide provides an objective comparison of the performance of common fluorinated derivatization reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.
Introduction to Fluorinated Derivatization
Fluorinated derivatization reagents are primarily used to modify polar functional groups, such as hydroxyls (-OH), primary and secondary amines (-NH2, -NHR), and thiols (-SH), making the analytes more suitable for gas chromatography-mass spectrometry (GC-MS) and, in some cases, liquid chromatography-mass spectrometry (LC-MS) analysis. The introduction of a fluorine-containing group enhances volatility, improves thermal stability, and can significantly increase the response of electron capture detectors (ECD) and enhance ionization in mass spectrometry.[1][2] The most commonly employed fluorinated derivatization reagents include Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA), and N-Methyl-bis(trifluoroacetamide) (MBTFA).
Performance Comparison of Key Reagents
The choice of a fluorinated derivatization reagent depends on several factors, including the nature of the analyte, the desired sensitivity, and the analytical platform. The following sections provide a detailed comparison of the most widely used reagents.
Trifluoroacetic Anhydride (TFAA)
TFAA is the most reactive and volatile of the common perfluoroacylating anhydrides.[2] It readily reacts with alcohols, phenols, and amines to form stable and volatile trifluoroacetyl derivatives.[2]
Pentafluoropropionic Anhydride (PFPA)
PFPA is a versatile reagent used for the derivatization of a wide range of compounds, including amphetamines, steroids, and biogenic amines.[3][4][5] It is often highlighted for providing excellent sensitivity in GC-MS applications.[6][7]
Heptafluorobutyric Anhydride (HFBA)
HFBA is another popular acylating agent that forms heptafluorobutyryl derivatives. It is frequently used for the analysis of amphetamines and other drugs of abuse.[6]
N-Methyl-bis(trifluoroacetamide) (MBTFA)
MBTFA is a trifluoroacetylating agent that reacts under mild, non-acidic conditions with primary and secondary amines, hydroxyls, and thiols. Its derivatives are known to be volatile and stable, making it a good choice for trifluoroacetylation.
Quantitative Performance Data
The following tables summarize the quantitative performance of these reagents based on available experimental data.
Table 1: Comparison of Limits of Quantification (LOQ) for Amphetamine-Related Compounds in Oral Fluid (GC-MS) [6][7]
| Analyte | TFAA Derivative LOQ (ng/mL) | PFPA Derivative LOQ (ng/mL) | HFBA Derivative LOQ (ng/mL) |
| Amphetamine (AMP) | 5 | 2.5 | 5 |
| Methamphetamine (MA) | 5 | 2.5 | 5 |
| 3,4-Methylenedioxyamphetamine (MDA) | 10 | 5 | 10 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 10 | 5 | 10 |
| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | 10 | 5 | 10 |
| Cathinone (CAT) | 10 | 5 | 10 |
| Methcathinone (MC) | 10 | 5 | 10 |
| Mephedrone (MEP) | 10 | 5 | 10 |
| Ephedrine (EPH) | 10 | 5 | 10 |
Data from a comparative study by Al-Asmari et al. (2017) indicates that PFPA generally provides the best sensitivity for the analysis of amphetamines and cathinones in oral fluid.[6][7]
Table 2: General Characteristics and Reactivity
| Reagent | Molecular Weight | Boiling Point (°C) | Reactivity Order | Key Advantages | Key Disadvantages |
| TFAA | 210.03 | 39.5 - 40.5 | Highest | Highly reactive, very volatile derivatives | Can be too aggressive for some analytes |
| PFPA | 310.05 | 69 - 70 | Medium | Excellent sensitivity, good derivative stability | - |
| HFBA | 410.06 | 107 - 108 | Lowest | Forms stable derivatives | Less reactive than TFAA and PFPA |
| MBTFA | 223.07 | 120 - 122 | Varies | Reacts under mild, non-acidic conditions, volatile byproducts | - |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for derivatization using the discussed reagents.
Protocol 1: Acylation of Amphetamines using TFAA, PFPA, or HFBA
This protocol is adapted from a comparative study for the analysis of amphetamines in oral fluid.[6]
-
Sample Preparation: To 0.5 mL of the sample, add an appropriate internal standard.
-
Extraction: Perform a liquid-liquid extraction. For example, add 0.5 mL of 0.1 N NaOH and 3.0 mL of ethyl acetate. Vortex for 3 minutes and centrifuge for 5 minutes.
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of the chosen acylation reagent (TFAA, PFPA, or HFBA) to the dried residue.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Derivatization of Amino Acids using MBTFA
This protocol is a general procedure for the derivatization of amino acids.
-
Sample Preparation: An aliquot of the amino acid standard or sample is dried completely in a reaction vial.
-
Derivatization: Add 100 µL of MBTFA and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Cap the vial tightly and heat at a specified temperature and time (e.g., 100°C for 4 hours). Reaction conditions may need optimization depending on the specific amino acids.[8]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Protocol 3: Derivatization of Steroids using PFPA
This protocol is a general guideline for the derivatization of anabolic steroid metabolites.[4]
-
Sample Preparation: Extract the steroids from the biological matrix (e.g., urine) using an appropriate method like solid-phase extraction.
-
Drying: Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatization: Add the PFPA reagent to the dried extract. The solvent and catalyst (if any) and reaction conditions (temperature and time) need to be optimized for the specific steroids of interest.
-
Analysis: After the reaction is complete and the sample is cooled, it is ready for GC-MS analysis.
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the underlying chemical principles.
Fragmentation Patterns
The fragmentation patterns of the derivatized analytes are crucial for their identification and quantification in mass spectrometry. The fluorinated derivatives often produce characteristic fragment ions.
For amphetamine-type compounds derivatized with TFAA, PFPA, and HFBA, the principal fragmentation occurs through the cleavage of the α and β-carbon bonds relative to the nitrogen atom.[3] The resulting fragment ions are characteristic of the derivatizing agent and the analyte structure, allowing for confident identification. For instance, the base peaks or prominent ions for TFA derivatives of methamphetamine and amphetamine are often observed at m/z 154 and m/z 140, respectively, which result from α-cleavage.[9]
Conclusion
The selection of a fluorinated derivatization reagent is a critical step in developing robust and sensitive mass spectrometry-based analytical methods. For the analysis of amphetamines and cathinones, PFPA has been shown to offer superior sensitivity.[6][7] TFAA is a highly reactive option suitable for a broad range of analytes, while HFBA provides stable derivatives. MBTFA offers the advantage of reacting under mild, non-acidic conditions.
The choice of reagent should be guided by the specific analytes of interest, the required detection limits, and the available instrumentation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their derivatization strategies for successful mass spectrometric analysis.
References
- 1. weber.hu [weber.hu]
- 2. gcms.cz [gcms.cz]
- 3. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different amino acid derivatives and analysis of rat brain microdialysates by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Stability of Amide Bonds Formed from Pentafluorophenyl Esters
For researchers, scientists, and drug development professionals, the formation of a stable amide bond is a critical step that underpins the efficacy and reliability of synthesized peptides, bioconjugates, and pharmaceuticals. The choice of coupling chemistry directly influences reaction efficiency, yield, and the integrity of the final product. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in both reactivity and stability.[1][2]
The enhanced performance of PFP esters is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[1][3] This chemical property makes the ester's carbonyl carbon more electrophilic and renders the pentafluorophenolate an excellent leaving group.[2] Consequently, PFP esters exhibit greater resistance to premature hydrolysis and higher reactivity towards amines, a combination that is especially crucial in the aqueous environments typically used for modifying sensitive biomolecules.[1][2][4] This leads to more efficient and reproducible conjugations.[1][2]
Quantitative Performance Comparison
The primary differentiator between PFP esters and other amine-reactive reagents is their stability in aqueous solutions, which directly impacts their availability for the desired amidation reaction versus the competing hydrolysis side reaction.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Carbodiimides (e.g., EDC) | Key Advantage of PFP Ester |
| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[5] | Prone to rapid hydrolysis, especially as pH increases.[5][6] The half-life can range from hours at pH 7 to minutes at pH 8.[4][5] | The O-acylisourea intermediate is highly reactive and unstable. | Higher resistance to hydrolysis allows for longer, more flexible reaction times, improves reproducibility, and increases the amount of reagent available to react with the target amine.[5] |
| Reactivity/Kinetics | High reactivity. Kinetic studies show PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[3][7] | Very high, but this reactivity competes with rapid hydrolysis, which can lower overall yield.[6] | High, but requires additives like NHS or HOBt to prevent side reactions such as N-acylurea formation.[1] | Provides a better balance of high reactivity and stability, ensuring the desired aminolysis reaction is favored over competing hydrolysis.[6] |
| Optimal Reaction pH | Typically between 7.2 and 9.0.[1][5][6] | Generally optimal between 7.2 and 8.5, but the rate of hydrolysis increases significantly at the higher end of this range.[1][5] | 4.5 - 6.0 for activation; the subsequent amine reaction pH varies.[1] | The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design.[5] |
| Byproducts | Pentafluorophenol (hydrophobic, easily removed).[1] | N-hydroxysuccinimide (water-soluble).[1] | Urea derivative (solubility varies, can be difficult to remove).[1] | The primary byproduct is generally considered less nucleophilic than that of NHS esters, reducing potential side reactions.[6] |
Experimental Protocols
While the final amide bond is exceptionally stable regardless of its formation method, the efficiency of its creation and the stability of the overall conjugate are paramount.[1] The following protocols outline methods for comparing the activating esters and assessing the stability of the final product.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol allows for the direct quantitative comparison of the hydrolysis rates of PFP and NHS esters, providing a clear measure of their stability in aqueous buffers.[8]
Materials:
-
PFP ester and NHS ester of the same carboxylic acid (e.g., Biotin-PFP and Biotin-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and a UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each active ester (PFP and NHS) in anhydrous DMF or DMSO.[8]
-
Hydrolysis Reaction: Initiate the hydrolysis by diluting each stock solution into the respective reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.[8]
-
Time-Zero Analysis: Immediately inject a sample of each reaction mixture (t=0) into the HPLC system.[8]
-
Time-Course Analysis: At regular, predetermined intervals (e.g., every 15 minutes for the first hour, then hourly), inject subsequent samples into the HPLC.[8]
-
HPLC Analysis: Monitor the reaction by UV absorbance at a suitable wavelength. Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to resolve the active ester peak from the hydrolyzed carboxylic acid peak.[8]
-
Data Analysis: For each time point, calculate the percentage of the remaining active ester peak area relative to the t=0 sample. Plot the natural logarithm of the remaining ester concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) for each ester under both pH conditions.[8]
Protocol 2: General Method for Amide Bond Formation using PFP Esters
This protocol describes a general method for coupling a PFP active ester with a primary amine in solution.[2]
Materials:
-
PFP active ester
-
Amine-containing compound
-
Anhydrous solvent (e.g., DMF, DCM, THF)
-
Base (optional, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel and magnetic stirrer
Procedure:
-
Dissolve the PFP active ester in the chosen anhydrous solvent.[2]
-
Add the amine to the solution. If the amine is provided as a salt (e.g., hydrochloride salt), add 1.2 equivalents of a non-nucleophilic base like DIPEA to liberate the free amine.[2]
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[2]
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.[2]
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product as needed using column chromatography or recrystallization.
Protocol 3: Enzymatic Stability Assay of Amide-Linked Conjugate via LC-MS
This protocol evaluates the stability of the formed amide bond within a bioconjugate in the presence of enzymes, simulating a more physiologically relevant environment.[1]
Materials:
-
Purified amide-linked bioconjugate
-
Relevant enzyme (e.g., a specific protease, or a complex mixture like S9 liver extract)
-
Assay buffer (e.g., PBS)
-
Incubator set to 37°C
-
Cold quenching solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a solution of the bioconjugate in the assay buffer at a known concentration (e.g., 50-100 µg/mL).[1]
-
Enzyme Activation: Activate the enzyme according to the manufacturer's protocol.
-
Initiate Reaction: Add the activated enzyme to the bioconjugate solution to start the reaction.
-
Time Course Analysis: Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quench Reaction: Immediately stop the enzymatic activity by adding the aliquot to a tube containing the cold quenching solution.[1]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and enzymes. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples using a suitable reverse-phase LC-MS method. Monitor the disappearance of the parent conjugate's mass peak and the appearance of any cleavage products over time.[1]
-
Data Interpretation: Plot the percentage of the intact conjugate remaining versus time. This data can be used to calculate the degradation half-life of the amide linkage under the tested enzymatic conditions.[1]
Visualizations
The following diagrams illustrate the key chemical pathways and logical workflows associated with amide bond formation using PFP esters.
Caption: Mechanism of amide bond formation using PFP active esters.
Caption: General experimental workflow for amide synthesis using PFP esters.
Caption: Logical flow demonstrating the advantages of PFP esters.
Conclusion
Pentafluorophenyl active esters represent a powerful and versatile tool for the formation of stable amide bonds.[2] Their enhanced reactivity, coupled with superior stability towards hydrolysis, translates into more efficient, reliable, and reproducible synthetic outcomes compared to alternatives like NHS esters.[1][2] For researchers, scientists, and professionals in drug development, the adoption of PFP ester chemistry can streamline the synthesis of peptides, bioconjugates, and other critical molecules, ultimately accelerating scientific discovery and the development of new therapeutics.[2]
References
Safety Operating Guide
Safe Disposal of 3-(Pentafluorophenyl)propionic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Pentafluorophenyl)propionic acid.
Chemical Safety Summary
| Identifier | Information |
| Name | This compound |
| CAS Number | 2002-92-8[1] |
| Molecular Formula | C9H5F5O2[1][2][3] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation[3][4] |
| Incompatible Materials | Oxidizing agents[4] |
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat, protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
This protocol outlines the approved methods for the disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.
2. Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate container. The container should be resistant to corrosive materials.
-
Label the container with the full chemical name: "Waste this compound".
3. Spill Management:
-
In the event of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[1]
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth.
-
Collect the absorbed material and place it in the designated waste container.
-
Do not use combustible materials, such as paper towels, to clean up spills without first neutralizing the acid.
4. Disposal Options:
-
Option A: Direct Disposal via Licensed Waste Management
-
Option B: Neutralization Prior to Disposal (for dilute aqueous solutions)
-
This procedure should only be performed by trained personnel in a controlled environment.
-
While wearing appropriate PPE, slowly add the acidic solution to a stirred solution of a weak base, such as sodium bicarbonate or a mixture of soda-ash and slaked lime, until the pH is neutral (pH 6-8).
-
This neutralized solution may then be disposed of down the drain with copious amounts of water, pending local regulations. Always check with your local EHS and water authority before disposing of any neutralized chemical waste down the drain.
-
5. Decontamination:
-
Decontaminate any equipment or surfaces that have come into contact with this compound.[1]
-
Wash contaminated clothing before reuse.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
